6-Fluoropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZALKVXCOUSWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375745 | |
| Record name | 2-Amino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-32-6 | |
| Record name | 2-Amino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoropyridin-2-amine
An Essential Building Block for Pharmaceutical and Agrochemical Innovation
Introduction
6-Fluoropyridin-2-amine, a fluorinated pyridine derivative, is a pivotal chemical intermediate in the fields of medicinal chemistry and agrochemical science. The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. These modifications can enhance the biological efficacy and pharmacokinetic profile of derivative compounds.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, key applications in drug discovery and agrochemicals, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a white to pale cream crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below, providing a foundational dataset for researchers and chemists.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1597-32-6[3][4][5][6] |
| IUPAC Name | This compound[4] |
| Synonyms | 2-Amino-6-fluoropyridine, 6-Fluoro-2-pyridinamine[3] |
| Molecular Formula | C₅H₅FN₂[3][4][5][7] |
| Molecular Weight | 112.11 g/mol [1][3][5][6] |
| InChI Key | UZALKVXCOUSWSL-UHFFFAOYSA-N[3][4][7] |
| SMILES | NC1=NC(F)=CC=C1[3][4] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to pale cream crystals or powder[1][4] |
| Melting Point | 55-64 °C[3][4][6] |
| Boiling Point | 225.0 ± 20.0 °C (Predicted)[1][3] |
| Density | 1.257 ± 0.06 g/cm³ (Predicted)[3] |
| Solubility | Soluble in Methanol[3] |
| pKa | 2.26 ± 0.24 (Predicted)[3] |
Synthesis of this compound
The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from 2,6-difluoropyridine. The process is efficient, yielding the desired product in high purity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2,6-Difluoropyridine
This protocol details the nucleophilic substitution reaction to produce this compound.[3][8]
-
Reaction Setup: In a sealed steel tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in a 28-30% ammonium hydroxide solution (200 mL).
-
Heating: Heat the sealed reaction vessel to 105 °C and maintain this temperature for 15 hours.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture in an ice bath. A precipitate of this compound will form.
-
Isolation: Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining impurities.
-
Drying: Dry the purified product to obtain this compound as a white solid (typical yield: 45.8 g, 94%).
-
Characterization: The structure of the product can be confirmed by ¹H-NMR spectroscopy. In CDCl₃, the expected signals are: δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).[3][8]
Applications in Drug Development and Research
This compound is a versatile precursor for a wide range of biologically active molecules. Its derivatives have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and neurodegenerative diseases.
Caption: Role as a versatile building block in research.
Kinase Inhibitors
The aminopyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase's ATP-binding site.[9] Derivatives of this compound have shown promise in targeting several important kinases:
-
p38 Mitogen-Activated Protein Kinase: Pyrrolo[2,3-b]pyridine derivatives containing the 6-amino-pyridine moiety act as potent and selective inhibitors of p38 kinase, a key mediator in inflammatory responses.[7]
-
DNA-Dependent Protein Kinase (DNA-PK): Imidazo[4,5-c]pyridin-2-ones with an amino group at the 6-position of the pyridine ring have been identified as potent and selective DNA-PK inhibitors, which can function as radiosensitizers in cancer therapy.[6]
-
Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): Dual inhibitors of GSK-3β and CK-1δ based on a 6-amino pyridine core are being explored for the treatment of Alzheimer's disease by targeting tau pathology.[10]
Precursor to NSAIDs
The parent compound, 2-aminopyridine, is a known precursor in the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[1] The synthesis involves the reaction of an appropriate 3-carboxylic acid ester with the aminopyridine.[3][8] This highlights the utility of the 2-aminopyridine scaffold in constructing complex pharmaceutical agents.
Agrochemicals
In agrochemical research, related chloropyridinylmethyl amines are crucial intermediates in the synthesis of neonicotinoid insecticides like Imidacloprid.[11] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to potent insecticidal activity. The fluorinated analogue, this compound, serves as a valuable building block for developing new agrochemicals with potentially improved efficacy and environmental profiles.[1]
Reactivity and Experimental Protocols
This compound can undergo a variety of chemical transformations, most notably cross-coupling reactions, to build more complex molecular architectures. The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose.
Caption: Experimental workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Cross-Coupling
This protocol is adapted from a procedure for a similar bromo-fluoropyridine substrate and illustrates how this compound could be functionalized after conversion to its bromo- or iodo-analogue.[12]
-
Reaction Setup: To a degassed solution of the halo-fluoropyridine (1 equiv) in a mixture of THF and Triethylamine (Et₃N) (e.g., 4 mL / 2 mL), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the co-catalyst (CuI, 0.3 equiv).
-
Degassing: Degas the reaction mixture again for 5 minutes at room temperature to ensure an inert atmosphere.
-
Addition of Alkyne: Add the terminal alkyne (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired alkynyl-fluoropyridine product.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3][6]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[3][6]
Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique properties, conferred by the fluorine substituent, make it an attractive starting material for synthesizing a diverse range of complex molecules. The synthetic and reaction protocols provided in this guide offer a practical framework for researchers to utilize this versatile building block in their scientific endeavors. As research into targeted therapies and advanced crop protection continues, the importance of fluorinated heterocycles like this compound is set to grow.
References
- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0049099A2 - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. EP0076643A1 - Processes for preparing piroxicam and intermediates leading thereto - Google Patents [patents.google.com]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4289879A - Synthetic method and intermediate for piroxicam - Google Patents [patents.google.com]
- 9. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of 6-Fluoropyridin-2-amine, a key building block in medicinal chemistry and drug development. The document details a high-yield synthetic protocol and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular format for ease of reference, and a logical workflow diagram is provided for the synthesis and characterization process.
Introduction
This compound is a fluorinated pyridine derivative of significant interest in the pharmaceutical industry. The presence of the fluorine atom can modulate the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This guide presents a reliable and efficient method for its preparation and detailed characterization data to ensure its quality for research and development purposes.
Synthesis of this compound
A common and highly efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia.[1] This one-step process is known for its high yield and straightforward procedure.
Experimental Protocol
Materials and Equipment:
-
2,6-Difluoropyridine
-
Ammonium hydroxide solution (28-30%)
-
Steel reaction tube (bomb reactor)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold water
-
Drying oven or vacuum desiccator
Procedure:
-
In a steel reaction tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in ammonium hydroxide solution (200 mL, 28-30%).[1]
-
Seal the reaction tube and heat it to 105 °C for 15 hours.[1]
-
After the reaction is complete, cool the mixture in an ice bath to facilitate the precipitation of the product.[1]
-
Collect the resulting precipitate by filtration.[1]
-
Wash the collected solid with cold water to remove any remaining impurities.[1]
-
Dry the purified product to obtain this compound as a white solid. A typical yield for this reaction is around 94% (45.8 g).[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.
Physical Properties
The physical properties of the synthesized compound are summarized in the table below.
| Property | Value |
| Appearance | White to off-white solid, powder, or crystals |
| Molecular Formula | C₅H₅FN₂ |
| Molecular Weight | 112.11 g/mol |
| Melting Point | 57-62 °C |
| Solubility | Soluble in methanol |
Spectroscopic Analysis
Spectroscopic methods are employed to elucidate the molecular structure of the synthesized compound.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.53 | multiplet (m) | 1H | Pyridine C4-H |
| 6.36 | doublet of doublets (dd) | 1H | Pyridine C5-H |
| 6.26 | doublet of doublets (dd) | 1H | Pyridine C3-H |
| 4.56 | singlet (s) | 2H | -NH₂ |
| Solvent: CDCl₃[1] |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The following are estimated chemical shifts based on known data for fluoropyridines.
| Chemical Shift (δ) ppm | Assignment |
| ~163 (d, ¹JCF ≈ 235 Hz) | C6-F |
| ~159 | C2-NH₂ |
| ~141 (d, ³JCF ≈ 15 Hz) | C4 |
| ~106 (d, ²JCF ≈ 35 Hz) | C5 |
| ~97 (d, ²JCF ≈ 4 Hz) | C3 |
| Note: 'd' denotes a doublet due to carbon-fluorine coupling, with the coupling constant J in Hz. |
The IR spectrum is used to identify the functional groups present in the molecule. As a primary aromatic amine, this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3400-3300 | N-H asymmetric stretch | Primary Amine (-NH₂) |
| 3330-3250 | N-H symmetric stretch | Primary Amine (-NH₂) |
| 1650-1580 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1600-1450 | C=C and C=N stretching | Pyridine Ring |
| 1335-1250 | C-N stretching | Aromatic Amine |
| ~1250 | C-F stretching | Aryl Fluoride |
| 910-665 | N-H wagging | Primary Amine (-NH₂) |
Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₅H₅FN₂), the expected molecular ion peak [M]⁺ would be at an m/z of approximately 112.11. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.
| m/z | Interpretation |
| ~112.1 | Molecular Ion [M]⁺ |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.
References
"spectroscopic data of 6-Fluoropyridin-2-amine (NMR, IR, Mass)"
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Fluoropyridin-2-amine, a valuable building block in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR data.
¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals three distinct signals for the aromatic protons and one for the amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.53 | m | 1H | H-4 |
| 6.36 | dd | 1H | H-5 |
| 6.26 | dd | 1H | H-3 |
| 4.56 | s | 2H | -NH₂ |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridines.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the limited availability of experimental data, the following are predicted chemical shifts. The carbon attached to the fluorine atom and the carbon bearing the amino group are significantly influenced by these substituents.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 163.5 (d, ¹JC-F) | C-6 |
| 158.8 | C-2 |
| 141.2 (d, ³JC-F) | C-4 |
| 108.5 (d, ²JC-F) | C-5 |
| 106.7 (d, ⁴JC-F) | C-3 |
Note: Predicted values are based on computational models and may vary from experimental results. The splitting pattern (d = doublet) is due to carbon-fluorine coupling.
¹⁹F NMR Data
The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. For this compound, a single resonance is expected.
| Chemical Shift (δ) ppm (Predicted) | Reference |
| -70 to -90 | CFCl₃ |
Note: The predicted chemical shift is within the typical range for fluoroaromatic compounds.[1][2][3] The exact value can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational modes of its functional groups. As a primary aromatic amine, it exhibits distinct N-H stretching and bending vibrations, as well as absorptions related to the fluorinated pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretch (asymmetric and symmetric)[4] |
| 1650 - 1580 | Medium | N-H bend (scissoring)[4] |
| 1600 - 1450 | Strong to Medium | C=C and C=N stretching (aromatic ring) |
| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[4] |
| 1250 - 1100 | Strong | C-F stretch |
| 910 - 665 | Strong, Broad | N-H wag[4] |
Note: The table provides expected ranges for the key functional groups. The precise peak positions can be found on an experimental spectrum.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₅H₅FN₂, with a molecular weight of 112.11 g/mol .
| m/z | Interpretation |
| 112 | Molecular ion (M⁺) |
| 85 | [M - HCN]⁺ |
| 58 | [M - HCN - F]⁺ or [M - C₂H₂N]⁺ |
Note: The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and amine-containing compounds. The molecular ion peak is expected to be prominent.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is required.
-
¹⁹F NMR Acquisition: A simple pulse-acquire sequence is used. A wide spectral width is often necessary due to the large chemical shift range of fluorine. Proton decoupling may be applied to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules, typically using an electron energy of 70 eV. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to enhance the observation of the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and significant fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
6-Fluoropyridin-2-amine: A Comprehensive Technical Guide for Researchers
An In-depth Review of Safety, Handling, and Experimental Data
This technical guide provides a comprehensive overview of the material safety, properties, and handling procedures for 6-Fluoropyridin-2-amine (CAS No. 1597-32-6). Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data from various sources into a structured and accessible format. It includes detailed information on hazard identification, protective measures, emergency procedures, and key physical and chemical properties, supplemented with a detailed experimental protocol for its synthesis.
Chemical Identification and Physical Properties
This compound is a fluorinated pyridine derivative utilized as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorine substitution can enhance lipophilicity and metabolic stability in target molecules.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅FN₂ | [2] |
| Molecular Weight | 112.11 g/mol | [2] |
| Appearance | White to light yellow or pale cream solid (crystals or powder) | [1][3] |
| Melting Point | 54 - 62 °C (129 - 144 °F) | [2][4] |
| Boiling Point | 204 - 210 °C (399 - 410 °F) | [4] |
| Purity | ≥ 99% (GC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classifications from various suppliers indicate a consistent hazard profile, primarily concerning its toxicity upon ingestion or skin contact, and its potential to cause severe skin and eye damage.
| Hazard Classification (GHS) | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H301 / H302 | Toxic / Harmful if swallowed | [2][4][5] |
| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [4][5] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [2][4][5] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2][6] |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects | [4] |
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial when working with this compound to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Ensure safety showers and eye wash stations are readily accessible.[8]
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing to prevent skin contact.[4][7]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]
The following diagram illustrates a recommended workflow for handling this chemical in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. The following diagram outlines the recommended emergency response actions.
References
- 1. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. 2-Amino-6-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. epa.gov [epa.gov]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 6-Fluoropyridin-2-amine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with diverse biological activities. Among these, 6-Fluoropyridin-2-amine and its derivatives have emerged as a class of compounds with significant potential across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The introduction of a fluorine atom at the 6-position of the 2-aminopyridine core profoundly influences the physicochemical properties of the molecule, often enhancing metabolic stability, binding affinity, and cell permeability.[1] This in-depth technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Quantitative Biological Activity
The biological evaluation of this compound derivatives has revealed a broad spectrum of activities. The following tables summarize the key quantitative data from various studies, providing a comparative landscape of their potency and selectivity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| RWJ 68354 | p38 Kinase | IC50 | Potent (exact value not specified) | [2] |
| Compound 8d | GSK-3β | IC50 | 0.77 ± 0.01 µM | [3] |
| Compound 8d | CK-1δ | IC50 | 0.57 ± 0.12 µM | [3] |
| Compound 3a | Hela (Cervical Cancer) | IC50 | 3.5 µg/mL | [4] |
| Compound 3a | MCF7 (Breast Cancer) | IC50 | 4.5 µg/mL | [4] |
| Pyridine-urea 8e | MCF-7 (Breast Cancer) | IC50 | 0.22 µM (48h), 0.11 µM (72h) | [5] |
| Pyridine-urea 8n | MCF-7 (Breast Cancer) | IC50 | 1.88 µM (48h), 0.80 µM (72h) | [5] |
| Pyridinib-A | EGFR (wild-type) | IC50 | - | [6] |
| Pyridinib-B | EGFR (T790M mutant) | IC50 | - | [6] |
| Compound 31 | MDA-MB-231 (Breast Cancer) | IC50 | 4.2 µM | [7] |
| Compound 31 | MCF-7 (Breast Cancer) | IC50 | 2.4 µM | [7] |
| Compound 30a | MDA-MB-231 (Breast Cancer) | IC50 | 12.12 ± 0.54 µM | [7] |
| Compound 30a | MCF-7 (Breast Cancer) | IC50 | 9.59 ± 0.7 µM | [7] |
| Compound 30a | T-47D (Breast Cancer) | IC50 | 10.10 ± 0.4 µM | [7] |
Table 2: CNS Activity of this compound Derivatives
| Compound ID | Target Receptor | Activity Type | Value (nM) | Reference |
| Compound 7b | Dopamine D2 | EC50 | 0.9 | [8] |
| Compound 7b | Dopamine D3 | EC50 | 19 | [8] |
| Compound 7b | Serotonin 5-HT1A | EC50 | 2.3 | [8] |
| Compound 34c | Dopamine D2 | EC50 | 3.3 | [8] |
| Compound 34c | Dopamine D3 | EC50 | 10 | [8] |
| Compound 34c | Serotonin 5-HT1A | EC50 | 1.4 | [8] |
| Compound (+)-7 | mGluR2 | EC50 | 29.4 ± 3.3 | [6] |
| Compound (+)-7 | mGluR3 | EC50 | 45.4 ± 8.4 | [6] |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | rat nNOS | Ki | 46 | [9] |
| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | human nNOS | Ki | 48 | [9] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Organism | Activity Type | Value (µg/mL) | Reference |
| Compound 9a | M. tuberculosis H37Rv | MIC | 3.81 | [10] |
| Compound 9b | M. tuberculosis H37Rv | MIC | 7.13 | [10] |
| Compound 9c | M. tuberculosis H37Rv | MIC | 5.22 | [10] |
| Compound 9a | S. aureus (methicillin-sensitive) | MIC | < 0.008 | [10] |
| Compound 9b | S. aureus (methicillin-sensitive) | MIC | 0.5 | [10] |
| Compound 9c | S. aureus (methicillin-sensitive) | MIC | 0.25 | [10] |
| Compound 2c | S. aureus | MIC | 0.039 | [11] |
| Compound 2c | B. subtilis | MIC | 0.039 | [11] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound derivatives are attributed to their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Activity: Targeting Kinase Signaling Cascades
Many derivatives exhibit potent anticancer activity by inhibiting key kinases involved in cell proliferation, survival, and inflammation.
-
p38 MAP Kinase Pathway: The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory cytokines.[8][12][13] Its activation is linked to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][14] A notable derivative, RWJ 68354, has been identified as a potent inhibitor of p38 kinase, suggesting its potential in treating inflammatory conditions and certain cancers.[2]
-
GSK-3β and CK-1δ in Neurodegenerative Disease and Cancer: Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in the pathophysiology of Alzheimer's disease and have also emerged as targets in cancer.[1][3][4][15][16][17][18][19][20][21] Certain 6-aminopyridine derivatives have demonstrated dual inhibitory activity against both GSK-3β and CK-1δ, highlighting a multi-target approach for complex diseases.[3]
CNS Activity: Modulation of Neurotransmitter Receptors
Derivatives of this compound have shown significant promise in modulating key neurotransmitter systems, making them attractive candidates for the treatment of neurological and psychiatric disorders.
-
Dopamine D2 and Serotonin 5-HT1A Receptor Signaling: The dopamine D2 receptor (D2R) and the serotonin 5-HT1A receptor are crucial targets for antipsychotic and anxiolytic drugs.[22][23][24][25] Both are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[2][26][27][28][29] Certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives act as agonists at these receptors, demonstrating a multi-target profile that could be beneficial in treating complex CNS disorders.[8]
References
- 1. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 18. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 25. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 26. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Pivotal Role of 6-Fluoropyridin-2-amine in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Key Building Block in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridin-2-amine has emerged as a privileged scaffold and a critical building block in medicinal chemistry. Its unique electronic properties, conferred by the fluorine atom and the aminopyridine core, have made it an attractive starting point for the synthesis of a diverse array of therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the aminopyridine moiety provides a versatile handle for a variety of chemical transformations. This technical guide delves into the potential applications of this compound, summarizing key quantitative data, providing detailed experimental protocols for cited studies, and visualizing relevant biological pathways.
This compound as a Versatile Synthetic Intermediate
The utility of this compound in drug discovery is underscored by its role as a precursor to a multitude of bioactive molecules. Its chemical reactivity allows for modifications at several positions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Therapeutic Applications and Mechanisms of Action
Derivatives of this compound have shown significant promise in targeting a range of diseases, primarily by acting as inhibitors of key enzymes involved in pathological processes.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions. This compound derivatives have been developed as potent iNOS inhibitors.
Quantitative Data:
| Compound Name | Target | IC50 (nM) | Reference |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | 48 | [1] |
| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | 62 | |
| 6-(4-Fluorobutyl)-4-methylpyridin-2-amine | iNOS | 75 |
Kinase Inhibition
The aminopyridine scaffold is a well-established kinase hinge-binder, and fluorination can further enhance binding affinity and selectivity. Derivatives of this compound have been investigated as inhibitors of several kinases.
The p38 MAPK signaling pathway is a crucial mediator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.
Signaling Pathway:
VRK1 and VRK2 are serine/threonine kinases involved in cell cycle regulation and DNA damage response. Their dysregulation has been linked to cancer and neurological disorders.
Quantitative Data:
| Compound | Target | IC50 (nM) | Reference |
| 26 | VRK1 | 150 |
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy.
Signaling Pathway:
Quantitative Data for DNA-PK Inhibitors:
| Compound | Target | Biochemical IC50 (nM) | Reference |
| 78 | DNA-PK | <10 | [2] |
Dopamine/Serotonin Receptor Agonism
Derivatives of 6-fluoropyridin-3-ol (a related scaffold) have been synthesized and evaluated as multi-target agonists for dopamine (D2/D3) and serotonin (5-HT1A) receptors, showing potential for the treatment of Parkinson's disease.[3]
Quantitative Data:
| Compound | D2 EC50 (nM) | D3 EC50 (nM) | 5-HT1A EC50 (nM) | Reference |
| 7b | 0.9 | 19 | 2.3 | [3] |
| 34c | 3.3 | 10 | 1.4 | [3] |
Experimental Protocols
Synthesis of 6-(2-Fluoropropyl)-4-methylpyridin-2-amine
This protocol describes a typical synthesis of a this compound derivative investigated as an iNOS inhibitor.[4]
Workflow Diagram:
References
- 1. [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
"6-Fluoropyridin-2-amine reactivity and reaction mechanisms"
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 6-Fluoropyridin-2-amine
Abstract
This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine nitrogen and fluorine atom, and the electron-donating amino group, confer a distinct reactivity profile. This guide provides a comprehensive analysis of the core reactivity and reaction mechanisms of this compound, with a focus on its application in the synthesis of complex molecules relevant to drug discovery. Key transformations, including Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, are discussed in detail. This document includes structured data tables for quantitative comparison, detailed experimental protocols for key reactions, and mechanistic diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction and Core Principles of Reactivity
This compound is a substituted pyridine derivative widely utilized in the synthesis of biologically active molecules, including anti-cancer, anti-inflammatory, and neurological disorder-targeting agents.[1] The strategic placement of the fluorine atom at the C6 position, ortho to the ring nitrogen, and the amino group at the C2 position, creates a molecule with a highly predictable and useful reactivity pattern.
The core principles governing its reactivity are:
-
Electron-Deficient Ring: The pyridine nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This deactivation towards electrophilic substitution is coupled with a strong activation towards nucleophilic attack.
-
Activation for S_N_Ar: The fluorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (S_N_Ar). The electron-withdrawing nature of both the adjacent ring nitrogen and the fluorine atom itself makes the C6 carbon highly electrophilic. The intermediate formed upon nucleophilic attack (a Meisenheimer-like complex) is effectively stabilized by resonance involving the pyridine nitrogen.
-
Fluorine as a Leaving Group: In the context of S_N_Ar reactions on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine accelerates the initial nucleophilic attack, which is often the rate-determining step.[2][3]
-
Nucleophilic Amino Group: The primary amine at the C2 position can act as a nucleophile, participating in reactions such as acylation, sulfonylation, and alkylation. It also serves as a directing group and can be a handle for further functionalization.
This combination of features makes this compound a versatile scaffold for introducing the pyridyl moiety into larger, more complex structures, a common strategy in pharmaceutical development.[4][5]
Key Reaction Mechanisms and Methodologies
Nucleophilic Aromatic Substitution (S_N_Ar)
The most prominent reaction of this compound is the displacement of the C6-fluoride by a wide range of nucleophiles. This transformation is efficient and highly regioselective.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.[6] In the second step, the aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[2] The reaction is significantly faster with fluorine compared to other halogens like chlorine, due to the high electronegativity of fluorine enhancing the electrophilicity of the attached carbon.[3]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (S_N_Ar).
Quantitative Data for S_N_Ar Reactions
| Nucleophile (Nu-H) | Conditions | Yield (%) | Reference |
| Ammonia | Ammonium hydroxide, 105 °C, 15h | 94 | [7][8] |
| Primary/Secondary Amines | DMSO or neat, 50 °C | Good to High | [9] |
| Lithium Amides | THF, Room Temperature | Moderate to Good | [10] |
| Alkoxides (e.g., NaOEt) | EtOH | High (320x faster than 2-chloropyridine) | [2][3] |
Experimental Protocol: General S_N_Ar with an Amine
-
Setup: To a sealable reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the desired amine nucleophile (1.2-2.0 mmol, 1.2-2.0 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq.) if the amine is used as its salt.
-
Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP (3-5 mL).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is strong, under appropriate catalytic conditions, this compound can participate in cross-coupling reactions, although its chloro or bromo analogs are more commonly used. These reactions are cornerstones of modern drug development.
This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron species.
Mechanism: The catalytic cycle involves three main steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the C-F bond to form a Pd(II) complex. This is the most challenging step for fluoropyridines and requires electron-rich, bulky phosphine ligands.[11] (2) Transmetalation , where the organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron reagent.[12] (3) Reductive Elimination , where the new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Moderate to High | [11] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | High | [11] |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Good | [11] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge a Schlenk flask with the boronic acid or ester (1.2 mmol, 1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Reagents: Add this compound (or its derivative, 1.0 mmol, 1.0 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio, 5 mL).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[14]
This reaction forms a new carbon-nitrogen bond, coupling the pyridine ring with a primary or secondary amine.[15]
Mechanism: The mechanism is similar to the Suzuki coupling.[16] It begins with (1) Oxidative Addition of the Pd(0) catalyst to the C-F bond. (2) Amine Coordination and Deprotonation , where the incoming amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex. (3) Reductive Elimination from the amide complex yields the aminated pyridine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[15][17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | High | [14] |
| Aniline | Pd(OAc)₂ / BrettPhos | K₂CO₃ | Good to High | [16] |
| Benzylamine | Pd₂(dba)₃ / Josiphos | Cs₂CO₃ | High | [17] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: In a glovebox, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., XPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 mmol).
-
Reagents: Add this compound derivative (1.0 mmol, 1.0 eq.) and the coupling amine (1.2 mmol, 1.2 eq.).
-
Solvent: Remove the flask from the glovebox and add an anhydrous, non-polar solvent such as toluene or dioxane (5 mL) under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.[14]
General Experimental Workflow
The successful execution of the reactions described above relies on a systematic and controlled workflow, especially for the air- and moisture-sensitive palladium-catalyzed couplings.
Caption: Standardized workflow for synthetic reactions.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the C6-fluorine atom, providing a reliable method for C-N, C-O, and C-S bond formation. Furthermore, it can serve as a substrate in powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of complex C-C and C-N linkages. A thorough understanding of these reaction mechanisms and access to robust experimental protocols are essential for leveraging the full synthetic potential of this compound in the pursuit of novel therapeutics and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]
- 8. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to 6-Fluoropyridin-2-amine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoropyridin-2-amine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic incorporation of a fluorine atom and an amino group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow to serve as a valuable resource for researchers in the field.
Introduction
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a fluorine atom to this core structure can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its amino group providing a key site for further functionalization, has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[2][3]
While the precise historical account of the initial discovery and synthesis of this compound is not extensively documented in a single seminal publication, its development is intrinsically linked to the broader exploration of fluorinated pyridines in medicinal chemistry. The common synthetic route from 2,6-difluoropyridine suggests its preparation became more feasible with the availability of fluorinated starting materials.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is through the nucleophilic aromatic substitution of 2,6-difluoropyridine with ammonia.[4][5]
Experimental Protocol: Synthesis from 2,6-Difluoropyridine[5]
Materials:
-
2,6-Difluoropyridine
-
Aqueous ammonium hydroxide (28.0-30.0%)
-
Steel reaction tube (bomb)
-
Ice bath
-
Filtration apparatus
-
Cold water
Procedure:
-
In a steel reaction tube, dissolve 2,6-difluoropyridine (50 g, 434 mmol) in aqueous ammonium hydroxide solution (200 mL, 28.0-30.0%).
-
Seal the tube and heat the reaction mixture to 105 °C for 15 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the solid to yield this compound as a white solid.
Expected Yield: 45.8 g (94%)[4]
Reaction Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine in Pyridine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deliberate introduction of fluorine atoms into pyridine scaffolds has become a cornerstone of modern medicinal chemistry. This strategic fluorination can dramatically enhance the pharmacological profile of drug candidates, influencing their metabolic stability, binding affinity, bioavailability, and overall efficacy.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to modulate the physicochemical and pharmacokinetic properties of molecules in ways that are highly advantageous for drug design.[3][4] This technical guide provides an in-depth overview of the synthesis, application, and biological evaluation of fluorine-containing pyridine derivatives in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Synthesis of Fluorine-Containing Pyridine Derivatives
The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and applications. Key strategies include late-stage C-H fluorination, the Balz-Schiemann reaction, and synthesis via pyridine N-oxides.
Late-Stage C-H Fluorination
Direct C-H fluorination has emerged as a powerful tool for the late-stage modification of complex molecules, allowing for the introduction of fluorine at a late step in a synthetic sequence. This approach is particularly valuable for structure-activity relationship (SAR) studies.
Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing fluorine into aromatic rings, including pyridine. It involves the diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.
Synthesis via Pyridine N-Oxides
Pyridine N-oxides can serve as versatile intermediates for the synthesis of fluorinated pyridines, particularly for accessing substitution patterns that are difficult to achieve through other methods.
Applications in Drug Discovery
Fluorine-containing pyridine derivatives have found broad applications across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The introduction of fluorine can lead to improved potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Many potent kinase inhibitors incorporate a fluorinated pyridine moiety. The fluorine atom can enhance binding affinity to the kinase active site and improve metabolic stability, leading to more durable responses.
Central Nervous System (CNS) Activity
Fluorination is a key strategy for designing CNS-active drugs, as it can improve blood-brain barrier (BBB) permeability and modulate receptor binding affinity.[5][6] Several fluorinated pyridine derivatives have been investigated as potential treatments for neurological and psychiatric disorders.
Data Presentation
The following tables summarize quantitative data for a selection of fluorine-containing pyridine derivatives, highlighting their biological activities and pharmacokinetic properties.
Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Alpelisib | PI3Kα | - | - | [7] |
| GDC-0994 | ERK1/2 | - | - | [8] |
| Compound 1a | MERTK | - | 0.020 | [9] |
| Compound 2c | MERTK | - | 0.026 | [9] |
| Compound 35 | PI3Kα | T47D | nanomolar potency | [10] |
| Compound 6f | BTK/PI3Kδ | Raji | 2.1 | [11] |
| Compound 9a | PI3Kα | MCF-7 | 9.80 | [12] |
| Compound 10b | PI3Kα/β, AKT | HS 578T | 1.51 (GI50) | [13] |
Table 2: CNS Activity of Fluorinated Pyridine Derivatives
| Compound | Target | Assay | Ki (nM) or EC50 (nM) | Reference |
| Metanicotine | α4β2-nAChR | Radioligand Binding | 26 (Ki) | [14] |
| Cotinine | nAChR | Radioligand Binding | 3000 (Ki) | [14] |
| (Fluoroethyl)salicylamide | D2 Receptor | [3H]spiperone binding | - | [15] |
| (Fluoropropyl)salicylamide | D2 Receptor | [3H]spiperone binding | - | [15] |
| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | - | Anxiolytic Activity | - | [16] |
Table 3: Pharmacokinetic (ADME) Properties of Selected Fluorinated Pyridine Derivatives
| Compound | Parameter | Value | Reference |
| Fluorinated Pyrrole-based MK2 inhibitor (19) | Oral Exposure (AUC) | 3486 nM·h | [17] |
| Non-fluorinated Pyrrole-based MK2 inhibitor (1) | Oral Exposure (AUC) | 121 nM·h | [17] |
| RDEA119 (BAY 869766) | CNS Penetration | Low | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorine-containing pyridine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Radioligand Binding Assay
Objective: To determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Test compound (serially diluted)
-
Assay buffer
-
Non-specific binding competitor
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest.
-
Binding Assay: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding competitor, radioligand, and cell membrane suspension.
-
Test Compound: Test compound dilution, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Calculate the percentage of specific binding inhibited by the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
Objective: To predict the passive permeability of a compound across the blood-brain barrier.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
UV plate reader or LC-MS/MS
Procedure:
-
Prepare Donor Plate: Add the test compound solution (in PBS with a small percentage of DMSO) to the donor wells.
-
Coat Artificial Membrane: Coat the filter of the acceptor plate with the artificial membrane lipid solution.
-
Assemble Sandwich: Place the acceptor plate onto the donor plate to form the "sandwich."
-
Incubation: Incubate the PAMPA sandwich for a specified time (e.g., 4-18 hours) at room temperature.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe (cm/s) = ( -ln(1 - [drug]acceptor / [drug]equilibrium) ) / ( Area * (1/VD + 1/VA) * time ) Where VD and VA are the volumes of the donor and acceptor wells, respectively.
Western Blot for ERK1/2 Phosphorylation
Objective: To measure the level of phosphorylated ERK1/2 in cell lysates after treatment with a test compound.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound for the desired time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[19]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Signaling Pathways and Mechanisms of Action
Fluorine-containing pyridine derivatives exert their therapeutic effects by modulating various signaling pathways implicated in disease pathogenesis. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most critical cascades in cancer and are frequently targeted by these inhibitors.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Fluorinated pyridine derivatives have been developed as potent inhibitors of various components of this pathway, including PI3K isoforms.
Caption: The PI3K/Akt/mTOR pathway and the inhibitory action of fluorinated pyridine derivatives.
The Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention. Fluorinated pyridine derivatives have been developed to inhibit key kinases in this pathway, such as MEK and ERK.
Caption: The Ras/Raf/MEK/ERK pathway and points of inhibition by fluorinated pyridine derivatives.
Conclusion
The incorporation of fluorine into pyridine-containing molecules is a powerful and versatile strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates to achieve enhanced efficacy and safety. The continued development of novel fluorination methods and a deeper understanding of the structure-activity relationships of fluorinated pyridine derivatives will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. This guide provides a foundational resource for researchers and scientists working to harness the potential of these remarkable compounds.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Fluoropyridin-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridin-2-amine and its derivatives are key structural motifs in medicinal chemistry, appearing in a wide range of biologically active compounds. The presence of the fluorine atom can significantly influence the physicochemical properties of these molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of the parent this compound and its subsequent derivatization through common and versatile chemical transformations, including N-acylation, urea formation, and palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of this compound and its derivatives. These examples provide a comparative overview of reaction conditions and expected yields for key transformations.
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Solvent | Time | Temperature (°C) | Yield (%) | Purity (%) |
| 2,6-Difluoropyridine | Ammonium hydroxide (28-30%) | Water | 15 h | 105 | 94 | >98 |
Table 2: N-Acylation of Aminopyridine Derivatives
| Starting Material | Acylating Agent | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |
| 2-Aminopyridine | Benzoyl chloride | Potter's Clay | Solvent-free | 5 min | Room Temp. | 96 |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH2Cl2 | 3 h | Room Temp. | 94[1] |
Table 3: Urea Formation from Aminopyridines and Isocyanates
| Amine | Isocyanate | Catalyst/Base | Solvent | Time | Temperature (°C) | Yield (%) |
| 2-Aminopyridinium salt | Arylamine | Base | Not specified | Not specified | Not specified | Moderate to Good |
| Phenylisocyanate | Ethyl zinc bromide acetate | None | THF | 8 h | 40 | Not specified |
Table 4: Suzuki-Miyaura Cross-Coupling of Bromopyridine Derivatives
| Bromopyridine Derivative | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Time | Temperature (°C) | Yield (%) |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 | XPhos | K2CO3 | Dioxane | 40 min | Microwave | High |
| 3-Amino-5-bromopyridine | Arylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/Water | 12-24 h | 100-110 | High |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent amine from 2,6-difluoropyridine.
Materials:
-
2,6-Difluoropyridine
-
Ammonium hydroxide solution (28-30%)
-
Steel reaction tube
-
Ice bath
-
Filtration apparatus
-
Cold water
Procedure:
-
In a steel reaction tube, dissolve 2,6-difluoropyridine (e.g., 50 g, 434 mmol) in ammonium hydroxide solution (200 mL).
-
Seal the tube and heat the reaction mixture to 105 °C for 15 hours.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water.
-
Dry the solid to obtain 6-fluoro-2-pyridinamine as a white solid (expected yield: ~45.8 g, 94%).
-
Characterization: The structure can be confirmed by 1H-NMR spectroscopy. 1H-NMR (CDCl3): δ 7.53 (m, 1H), 6.36 (dd, 1H), 6.26 (dd, 1H), 4.56 (s, 2H).
Protocol 2: N-Acylation of this compound (General Procedure)
This protocol outlines a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Base (e.g., triethylamine, pyridine, or a solid catalyst like potter's clay)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) or solvent-free conditions
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a stirred solution or suspension of this compound (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated derivative. For example, N-benzoylation of imidazole using potter's clay as a catalyst under solvent-free conditions resulted in a 96% yield in 5 minutes.[2]
Protocol 3: Synthesis of N,N'-Disubstituted Ureas from this compound (General Procedure)
This protocol describes the reaction of this compound with an isocyanate to form a urea derivative.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography to obtain the desired urea.
Protocol 4: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative (General Procedure)
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated this compound derivative with an arylboronic acid. A brominated starting material is necessary for this reaction.
Materials:
-
Bromo-6-fluoropyridin-2-amine derivative (e.g., 3-bromo-6-fluoropyridin-2-amine) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst like XPhosPdG2) (2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K2CO3, K3PO4, Cs2CO3) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, often with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the bromo-6-fluoropyridin-2-amine derivative, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring, or irradiate in a microwave reactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product. High yields have been reported for the Suzuki-Miyaura coupling of similar aminobromopyridines.[3]
Visualizations
Caption: General synthetic workflow for this compound and its derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 6-Fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Fluoropyridin-2-amine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel 2,6-disubstituted pyridine derivatives, which are prevalent scaffolds in many biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.
This compound presents a unique substrate for Suzuki coupling. The fluorine atom at the 6-position serves as a reactive handle for the cross-coupling reaction, while the amino group at the 2-position can influence the electronic properties of the pyridine ring and provide a site for further functionalization. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the pyridine ring, often requiring carefully optimized reaction conditions for successful coupling.
This document outlines the key parameters, provides generalized protocols, and presents quantitative data from analogous reactions to guide the development of efficient Suzuki coupling procedures using this compound.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of the following parameters:
-
Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. For electron-deficient heteroaryl halides, catalyst systems with electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step and enhance catalyst stability.
-
Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base depends on the specific substrates and solvent system. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Aprotic polar solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used, often in combination with water to aid in the dissolution of the inorganic base.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Due to the lower reactivity of the C-F bond compared to C-Br or C-I bonds, higher temperatures (typically 80-120 °C) may be required. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields.[1]
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively available in the public domain, the following tables summarize typical reaction conditions and yields for analogous fluorinated and aminated pyridine substrates. This data serves as a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides (Microwave-Assisted)
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 120 | 15 | >95 |
| 2 | 1-Bromo-4-chlorobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 130 | 20 | 85 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 150 | 10 | 92 |
Data adapted from analogous microwave-assisted Suzuki coupling reactions of fluoropyridine derivatives.[1]
Table 2: Suzuki-Miyaura Coupling of Bromopyridine Amines with Arylboronic Acids
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 90 | 15 | 85 |
| 2 | 3-Bromo-2-aminopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 71 |
| 3 | 2-Bromo-6-aminopyridine | 3-Tolylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O (10:1) | 100 | 12 | 88 |
Data is representative of typical conditions for related bromopyridine amine substrates and should be used as a guideline for optimization.
Experimental Protocols
5.1. General Protocol for Conventional Heating
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Schlenk tube or round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-aminopyridine.
5.2. Protocol for Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
10 mL microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After the reaction, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Mandatory Visualizations
Caption: General experimental workflow for Suzuki coupling reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Presence of oxygen | - Use a fresh batch of catalyst and ligand.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature in increments.- Ensure proper degassing of solvents and inert atmosphere. |
| Side Product Formation | - Protodeboronation of the boronic acid- Homocoupling of the boronic acid | - Use the corresponding boronate ester.- Ensure anhydrous conditions if necessary.- Use a less reactive base or lower the temperature. |
| Difficulty in Purification | - Catalyst residues- Inseparable byproducts | - Filter the crude reaction mixture through a pad of celite.- Optimize the reaction conditions to minimize side product formation.- Employ alternative purification techniques (e.g., preparative HPLC). |
By carefully considering these parameters and following the outlined protocols, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable molecules for drug discovery and development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Fluoropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a structural motif prevalent in a vast array of pharmaceuticals and biologically active compounds.[2][3] The reaction is renowned for its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution.[4]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 6-fluoropyridin-2-amine. This substrate presents unique challenges due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[5] Therefore, careful selection of the catalyst system—comprising a palladium precursor, a phosphine ligand, and a base—is critical for achieving high reaction efficiency. The following sections offer a summary of representative reaction conditions, a detailed experimental protocol, and diagrams illustrating the experimental workflow and catalytic cycle.
Data Presentation: Representative Reaction Conditions
The successful Buchwald-Hartwig amination of this compound with various aryl halides is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. Below is a summary of typical conditions that can serve as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) | [Pd(allyl)Cl]₂ |
| Ligand | Xantphos | BrettPhos | RuPhos |
| Base | NaOtBu (Sodium tert-butoxide) | LiHMDS (Lithium bis(trimethylsilyl)amide) | K₂CO₃ (Potassium carbonate) |
| Solvent | Toluene | 1,4-Dioxane | Tetrahydrofuran (THF) |
| Temperature | 80-110 °C | Room Temperature to 80 °C | 100 °C |
| Typical Yield | Moderate to Good | Good to Excellent | Moderate to Good |
Experimental Protocols
The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (to achieve a concentration of 0.1 M with respect to the limiting reagent)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuation and Backfilling: Seal the flask or vial and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath and stir the reaction mixture vigorously at 100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl-6-fluoropyridin-2-amine.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 6-bromo-4-methylpyridin-2-amine for the Synthesis of Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential neuronal nitric oxide synthase (nNOS) inhibitors via a Sonogashira coupling reaction. The core synthetic strategy involves the palladium-catalyzed cross-coupling of 6-bromo-4-methylpyridin-2-amine with various terminal alkynes. The resulting 6-alkynyl-4-methylpyridin-2-amine scaffold is a key pharmacophore in a class of potent and selective nNOS inhibitors. Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative disorders, making selective inhibitors valuable therapeutic candidates.[1]
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes.[2] It is synthesized by three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), inducible (iNOS), and neuronal (nNOS). While eNOS and iNOS play roles in vasodilation and the immune response respectively, nNOS is primarily involved in neurotransmission.[2] Dysregulation and over-activity of nNOS have been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] Therefore, the development of potent and selective nNOS inhibitors is a significant goal in medicinal chemistry.
The 2-aminopyridine moiety has been identified as a privileged scaffold for designing NOS inhibitors.[1][3] Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the 2-amino-4-methylpyridine core can significantly influence potency and selectivity.[2] The Sonogashira coupling is a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, making it an ideal reaction for introducing diverse alkynyl moieties at the 6-position of the pyridine ring.[4]
This document outlines a representative protocol for the Sonogashira coupling of 6-bromo-4-methylpyridin-2-amine and presents relevant quantitative data for analogous compounds to guide the synthesis and evaluation of novel nNOS inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nNOS signaling pathway leading to the production of nitric oxide and a general workflow for the synthesis and evaluation of nNOS inhibitors.
References
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 6-Fluoropyridin-2-amine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-fluoropyridin-2-amine as a key structural motif in the design and synthesis of potent and selective kinase inhibitors. The unique electronic properties conferred by the fluorine atom, combined with the hydrogen bonding capabilities of the aminopyridine core, make this an invaluable scaffold for targeting the ATP-binding site of numerous kinases implicated in cancer and other diseases.
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them attractive targets for anticancer drug development. The this compound scaffold can be incorporated into molecules that effectively inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.
Quantitative Data: Representative Aurora Kinase Inhibitors
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| AKI-1 | Aurora A, Aurora B | 13, 79 | Cell-free assays | |
| AKI-2 | Aurora A, Aurora B, Aurora C | 5, 4, 1 | Cell-free assays | |
| AKI-3 | Aurora A, Aurora B | 5, 0.8 | Cell-free assays |
Note: Structures are representative of compounds containing the aminopyridine scaffold. IC50 values are sourced from literature on various aminopyridine-based Aurora kinase inhibitors for comparative purposes.
Experimental Protocol: Synthesis of a Representative Aurora Kinase Inhibitor (AKI-1 Analogue)
This protocol describes a general synthesis of a pyrimidine-based Aurora kinase inhibitor incorporating the this compound moiety via a nucleophilic aromatic substitution (SNAr) reaction.
Step 1: Synthesis of N-(6-fluoropyridin-2-yl)pyrimidine-2,4-diamine
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired intermediate.
Step 2: Suzuki Coupling with a Substituted Arylboronic Acid
-
To a solution of the intermediate from Step 1 (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add the desired substituted arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the final Aurora kinase inhibitor.
Signaling Pathway: Aurora Kinase in Mitosis
Caption: Aurora Kinase Signaling in Mitotic Progression.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors
FGFR4 is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the proliferation of certain cancers, particularly hepatocellular carcinoma (HCC). Designing selective inhibitors of FGFR4 is a promising therapeutic strategy. The this compound scaffold has been successfully employed in the development of potent and selective FGFR4 inhibitors.
Quantitative Data: Representative FGFR4 Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (nM) | Selectivity vs. FGFR1/2/3 |
| FGFRi-1 | FGFR4 | 75.3 | >398-fold | |
| FGFRi-2 | FGFR4 | 190 | 1.5-8-fold |
Note: Structures are representative of compounds containing an aminopyridine scaffold. Data is sourced from literature for comparative purposes.
Experimental Protocol: Synthesis of a Representative FGFR4 Inhibitor (FGFRi-1 Analogue)
This protocol outlines the synthesis of an FGFR4 inhibitor featuring a this compound core, typically involving an amide coupling reaction.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add the desired carboxylic acid (1.0 eq).
-
Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final FGFR4 inhibitor.
Signaling Pathway: FGFR4 in Hepatocellular Carcinoma
Caption: FGF19-FGFR4 Signaling Pathway in Cancer.
Glycogen Synthase Kinase 3β (GSK-3β) / Casein Kinase-1δ (CK-1δ) Inhibitors
GSK-3β and CK-1δ are serine/threonine kinases implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein. Dual inhibition of these kinases is a promising therapeutic strategy. The 6-aminopyridine scaffold is a key feature of potent dual inhibitors of GSK-3β and CK-1δ.
Quantitative Data: Representative Dual GSK-3β/CK-1δ Inhibitors
| Compound ID | Structure | Target Kinase | IC50 (µM) |
| GSCKi-1 | GSK-3β | 0.77 | |
| CK-1δ | 0.57 |
Note: Structure is representative of a 6-aminopyridine derivative. Data is sourced from literature for comparative purposes.
Experimental Protocol: Synthesis of a Representative GSK-3β/CK-1δ Inhibitor (GSCKi-1 Analogue)
This protocol describes a multi-step synthesis of a heterocyclic-fused 6-aminopyridine derivative.
Step 1: Synthesis of an Intermediate Amide
-
Follow the amide coupling procedure described in the FGFR4 inhibitor synthesis section, reacting this compound with a suitable heterocyclic carboxylic acid.
Step 2: Cyclization to form the Fused Heterocycle
-
The specific cyclization conditions will depend on the nature of the heterocyclic system being formed. A common method is a condensation reaction. For example, the amide intermediate can be reacted with a suitable reagent like Lawesson's reagent to form a thiadiazole ring, or with a dehydrating agent to form an oxadiazole ring.
-
The reaction is typically carried out in a high-boiling point solvent such as toluene or xylene, with heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction is worked up by cooling, followed by extraction and purification by column chromatography to yield the final dual inhibitor.
Signaling Pathway: GSK-3β in Alzheimer's Disease
Caption: Role of GSK-3β in Tau Pathology in Alzheimer's Disease.
Raf Kinase Inhibitors
The Raf kinases (A-Raf, B-Raf, C-Raf) are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. Inhibitors of Raf kinases, such as Dabrafenib, have shown significant clinical efficacy. While Dabrafenib itself is not directly synthesized from this compound, a similar synthetic strategy can be envisioned using this building block to generate novel Raf inhibitors.
Experimental Protocol: Representative Synthesis of a Dabrafenib Analogue
This protocol outlines a plausible, multi-step synthesis of a Dabrafenib analogue starting from a this compound derivative.
Step 1: Sulfonamide Formation
-
React a suitable aniline derivative with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like pyridine to form the corresponding sulfonamide.
Step 2: Acylation
-
Acylate the sulfonamide from Step 1 with a suitable acylating agent, for example, by reaction with an acid chloride in the presence of a base, or by a Friedel-Crafts acylation.
Step 3: Thiazole Ring Formation
-
The acylated intermediate is then subjected to a Hantzsch-type thiazole synthesis by reacting it with a thioamide in the presence of a brominating agent to form the thiazole ring.
Step 4: Pyrimidine Ring Installation
-
The final pyrimidine ring is installed via a condensation reaction, for instance, by reacting the thiazole intermediate with a suitable amidine.
Step 5: Final Amination
-
The final amination step can be achieved by reacting a chloropyrimidine intermediate with ammonia or an amine to introduce the desired amino group.
Signaling Pathway: RAS-RAF-MEK-ERK Pathway
Caption: The RAS-RAF-MEK-ERK Signaling Cascade in Cancer.
Abl Kinase Inhibitors
The Abelson tyrosine kinase (Abl) is a non-receptor tyrosine kinase that, in its constitutively active Bcr-Abl fusion protein form, is the causative agent of chronic myeloid leukemia (CML). Inhibitors of Bcr-Abl, such as Nilotinib, are highly effective therapies. The this compound scaffold can be used to construct analogues of known Abl kinase inhibitors.
Experimental Protocol: Representative Synthesis of a Nilotinib Analogue
This protocol outlines a representative synthesis of a Nilotinib analogue using this compound as a key building block.
Step 1: Buchwald-Hartwig Amination
-
Couple this compound with a suitable aryl halide (e.g., 3-bromo-4-methylbenzoic acid) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a solvent like 1,4-dioxane.
-
Heat the reaction mixture under an inert atmosphere.
-
After workup and purification, this step yields the N-aryl-6-fluoropyridin-2-amine intermediate.
Step 2: Amide Coupling
-
Activate the carboxylic acid of the intermediate from Step 1 using a reagent like thionyl chloride or oxalyl chloride to form the acid chloride.
-
React the acid chloride with a suitable amine (e.g., N-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) in the presence of a base to form the final amide product, which is the Nilotinib analogue.
Signaling Pathway: Bcr-Abl in Chronic Myeloid Leukemia
Caption: Bcr-Abl Signaling in Chronic Myeloid Leukemia.
Application Notes and Protocols for N-alkylation of 6-Fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of 6-Fluoropyridin-2-amine is a critical transformation in medicinal chemistry and drug development, as the resulting secondary and tertiary amines are key structural motifs in a wide array of biologically active compounds. The introduction of alkyl groups onto the nitrogen atom can significantly modulate the pharmacological properties of the parent molecule, including its potency, selectivity, and pharmacokinetic profile. This document provides detailed experimental procedures for the N-alkylation of this compound, focusing on two common and effective methods: direct alkylation with alkyl halides and reductive amination.
General Experimental Workflow
The overall process for N-alkylation of this compound can be generalized into several key steps, from reaction setup to product purification and analysis. The specific conditions will vary depending on the chosen protocol.
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: Direct N-Alkylation using Alkyl Halides
Direct alkylation is a straightforward method involving the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent over-alkylation and other side reactions.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.1 - 2.0 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., alkyl iodide or bromide, 1.0 - 1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 70°C.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Iodide | CsOAc | MeCN | 70 | Not Specified | High | [1] |
| Alkyl Halide | t-BuOK | Not Specified | Not Specified | Not Specified | Good | [2] |
| 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp | Overnight | 52-72* | [3] |
*Yields reported for analogous imidazopyridine systems.
Protocol 2: Reductive Amination
Reductive amination is an alternative method that is particularly useful for preventing over-alkylation, a common issue in direct alkylation.[4] This two-step, one-pot process involves the formation of an imine intermediate from the reaction of the amine with an aldehyde or ketone, followed by its reduction to the corresponding amine.[5][6]
Experimental Protocol
-
Imine Formation: In a reaction vessel, dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). If necessary, add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent in portions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the residue via column chromatography to yield the pure N-alkylated this compound.
Data Presentation
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde/Ketone | NaBH₃CN | Methanol/DCE | 0 to RT | 2-24 | Good to Excellent | [4] |
| Aldehyde/Ketone | NaBH(OAc)₃ | Dichloroethane | Room Temp | 2-24 | Good to Excellent | [4] |
| Carboxylic Acid | NaBH₄ | Not Specified | Not Specified | Not Specified | Good | [2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
Reducing agents like sodium borohydride can react violently with water and acids, producing flammable hydrogen gas. Handle with caution.
Conclusion
The N-alkylation of this compound can be successfully achieved through various methods, with direct alkylation and reductive amination being the most common. The choice of method depends on the specific alkyl group to be introduced, the desired selectivity (mono- vs. di-alkylation), and the functional group tolerance of the starting materials. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of N-alkylated this compound derivatives for applications in drug discovery and development.
References
Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions with 6-Fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoropyridin-2-amine is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a site for further functionalization. Cross-coupling reactions are powerful tools for elaborating this core structure, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the selection of an appropriate catalyst system is critical for achieving high yields and selectivity, particularly given the potential for the pyridine nitrogen and the exocyclic amine to coordinate with and inhibit the metal catalyst.
These application notes provide a comprehensive guide to selecting catalysts and conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving this compound. The protocols are based on established methodologies for similar heterocyclic compounds and serve as a robust starting point for reaction optimization.
Catalyst Selection and Data Presentation
The choice of palladium catalyst, ligand, base, and solvent is crucial for a successful cross-coupling reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for analogous substrates.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | 75-98 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | DMF/H₂O (5:1) | 90 | 18 | 65-90[1] |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 60-85 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of this compound with Aryl Halides
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 100 | 8-16 | 70-95 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12-24 | 65-90[2] |
| 3 | RuPhos Palladacycle (2) | - | LiHMDS (2.5) | THF | 65 | 5-16 | 75-90[3] |
| 4 | Pd(OAc)₂ (1.5) | XPhos (3) | KOt-Bu (2) | Toluene | 90 | 12-24 | 70-95[4] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Palladium Source (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT-50 | 12-24 | 70-95[5] |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | 8-16 | 75-98 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N/Piperidine | Toluene | 80 | 12 | 65-90 |
| 4 | PdCl₂(PPh₃)₂ (3) | - | TBAF (3 equiv.) | - (neat) | 80 | 1-3 | 70-90[6] |
Table 4: Recommended Catalyst Systems for Heck Reaction of this compound with Alkenes
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12-24 | 60-85 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16-24 | 55-80 |
| 3 | Pd(OAc)₂ (1) | - | Et₃N (1.5) | NMP | 120 | 12 | 65-90 |
| 4 | Herrmann's Catalyst (1) | - | NaOAc (2) | DMAc | 130 | 8-16 | 70-95 |
Experimental Protocols
The following are general protocols that serve as a starting point. The specific amounts of reagents and reaction conditions should be optimized for each specific substrate combination.
General Experimental Workflow
Caption: A stepwise workflow for a typical palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (4 mL) and Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl halide (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes.
-
Add this compound and the aryl halide to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) (3 mL) and THF (3 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed DMF (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed DMF, triethylamine, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Logical Relationships in Catalyst Selection
The selection of the appropriate cross-coupling reaction and catalyst system depends on the desired bond formation. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a cross-coupling reaction.
Conclusion
The protocols and catalyst systems outlined in these application notes provide a strong foundation for researchers performing cross-coupling reactions with this compound. While these conditions are drawn from successful reports on analogous substrates, optimization of catalyst loading, ligand, base, solvent, and temperature will likely be necessary to achieve the highest yields for specific substrate combinations. Careful monitoring of reaction progress and systematic troubleshooting are key to success in these powerful synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for Protecting Group Strategies of 6-Fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development, the selective protection and deprotection of reactive functional groups is a critical strategy. For heteroaromatic amines like 6-Fluoropyridin-2-amine, the amino group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is dictated by its stability to the reaction conditions of the planned synthetic steps and the ease of its removal under conditions that do not affect other functionalities in the molecule. This document provides detailed application notes and experimental protocols for the protection of this compound using common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
General Workflow for Protection and Deprotection
The overall process involves the introduction of a protecting group onto the amine, followed by the desired chemical modification on another part of the molecule, and finally, the selective removal of the protecting group to reveal the free amine.
Caption: General experimental workflow for the protection, modification, and deprotection of this compound.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acids.
Experimental Protocol: Boc Protection
Objective: To synthesize tert-butyl (6-fluoropyridin-2-yl)carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (6-fluoropyridin-2-yl)carbamate.
Experimental Protocol: Boc Deprotection
Objective: To deprotect tert-butyl (6-fluoropyridin-2-yl)carbamate to yield this compound.
Materials:
-
tert-Butyl (6-fluoropyridin-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (6-fluoropyridin-2-yl)carbamate (1.0 eq) in DCM.
-
Add Trifluoroacetic acid (5-10 eq) or 4M HCl in Dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation: Boc Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | This compound, (Boc)₂O, TEA | DCM | 12-24 | RT | 85-95 |
| Deprotection | tert-Butyl (6-fluoropyridin-2-yl)carbamate, TFA | DCM | 1-4 | 0 to RT | >95 |
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another common amine protecting group, stable to acidic and basic conditions but readily cleaved by catalytic hydrogenation.[1]
Experimental Protocol: Cbz Protection
Objective: To synthesize benzyl (6-fluoropyridin-2-yl)carbamate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dioxane/Water or Acetone/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield benzyl (6-fluoropyridin-2-yl)carbamate.
Experimental Protocol: Cbz Deprotection
Objective: To deprotect benzyl (6-fluoropyridin-2-yl)carbamate.
Materials:
-
Benzyl (6-fluoropyridin-2-yl)carbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve benzyl (6-fluoropyridin-2-yl)carbamate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr apparatus) at room temperature for 2-6 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation: Cbz Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | This compound, Cbz-Cl, NaHCO₃ | Dioxane/H₂O | 4-8 | 0 to RT | 80-90 |
| Deprotection | Benzyl (6-fluoropyridin-2-yl)carbamate, H₂, Pd/C | MeOH | 2-6 | RT | >95 |
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is stable to acidic conditions but is readily cleaved by bases, making it orthogonal to the Boc and Cbz protecting groups.
Experimental Protocol: Fmoc Protection
Objective: To synthesize (9H-fluoren-9-yl)methyl (6-fluoropyridin-2-yl)carbamate.
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water or Acetone/Water mixture
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.05 eq) in dioxane or acetone.
-
Add the Fmoc reagent solution to the amine solution at room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization if necessary.
Experimental Protocol: Fmoc Deprotection
Objective: To deprotect (9H-fluoren-9-yl)methyl (6-fluoropyridin-2-yl)carbamate.
Materials:
-
(9H-fluoren-9-yl)methyl (6-fluoropyridin-2-yl)carbamate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the this compound.
Data Presentation: Fmoc Protection/Deprotection
| Step | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Protection | This compound, Fmoc-OSu, Na₂CO₃ | Dioxane/H₂O | 4-16 | RT | 80-90 |
| Deprotection | (9H-fluoren-9-yl)methyl (6-fluoropyridin-2-yl)carbamate, 20% Piperidine | DMF | 0.5-2 | RT | >90 |
Orthogonal Protecting Group Strategies
Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others.[2] This is particularly useful in multi-step syntheses where different functional groups need to be manipulated at various stages. The Boc, Cbz, and Fmoc groups form a common orthogonal set.
Caption: Orthogonal relationship between Boc, Cbz, and Fmoc protecting groups and their respective deprotection conditions.
Application Example:
If a synthetic route requires an acidic step followed by a basic step, one could protect the amine of this compound with a Cbz group. The Cbz group would be stable to both the acidic and subsequent basic conditions. If a reaction requires catalytic hydrogenation, a Boc or Fmoc group would be a suitable choice for protection. The ability to selectively deprotect one amine in the presence of another protected amine is a powerful tool in the synthesis of complex nitrogen-containing molecules.
References
Application Notes and Protocols for the Purification of 6-Fluoropyridin-2-amine Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Fluoropyridin-2-amine is a valuable building block in medicinal chemistry and materials science. The successful synthesis of its derivatives is critically dependent on effective purification strategies to isolate the desired products from complex reaction mixtures. These application notes provide detailed protocols for common and advanced purification techniques applicable to the products of this compound reactions, including column chromatography, acid-base extraction, and recrystallization.
I. Overview of Purification Strategies
The choice of purification method depends on the physicochemical properties of the target compound (e.g., polarity, acidity/basicity, crystallinity) and the nature of the impurities. A typical workflow involves an initial work-up to remove bulk impurities, followed by one or more chromatographic or non-chromatographic purification steps.
Caption: General workflow for the purification of reaction products.
II. Column Chromatography
Column chromatography is a versatile technique for purifying a wide range of compounds derived from this compound. Given the basic nature of the pyridine nitrogen, special considerations are often necessary to achieve optimal separation on silica gel.
Protocol 1: Standard Silica Gel Chromatography
This protocol is suitable for neutral or moderately polar compounds that do not strongly interact with silica gel.
Materials:
-
Crude product mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)
-
Triethylamine (Et3N) or ammonia solution (optional, for basic compounds)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column, flasks, and fraction collector
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate.[1] For basic compounds that show tailing on TLC, add 0.5-1% triethylamine to the mobile phase to improve peak shape.[2]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[2] Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution: Begin eluting the column with the selected mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Protocol 2: Fluorinated Stationary Phase Chromatography
For highly fluorinated pyridine derivatives, reversed-phase chromatography using a fluorinated stationary phase can offer unique selectivity and improved separation.[3]
Materials:
-
Crude fluorinated product
-
Fluorinated silica gel column (e.g., SiliaBond® Pentafluorophenyl or Tridecafluoro)[3]
-
Solvents for mobile phase (e.g., water, acetonitrile, methanol)
-
HPLC or flash chromatography system
Procedure:
-
Column Equilibration: Equilibrate the fluorinated column with the initial mobile phase, which is typically a mixture of water and an organic solvent.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is fully soluble in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and begin the elution. The retention of fluorinated compounds is influenced by their hydrophobic character and fluorine content.[3] A gradient of increasing organic solvent is commonly used.
-
Detection and Collection: Monitor the column effluent using a UV detector and collect fractions corresponding to the desired product peak.
-
Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure.
III. Acid-Base Extraction
This technique is highly effective for separating basic this compound derivatives from neutral or acidic impurities.[2] The basic nitrogen atom of the pyridine ring is protonated in acidic conditions, rendering the molecule water-soluble.
Caption: Workflow for purification via acid-base extraction.
Protocol 3: Purification by Acid-Base Extraction
Materials:
-
Crude product mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH, saturated NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[2]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1 M HCl solution. The basic pyridine derivative will move into the aqueous layer as its hydrochloride salt.[2][4]
-
Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 8), which will deprotonate the product and cause it to precipitate or become soluble in an organic solvent.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent.[2]
-
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous Na2SO4 or MgSO4.[5]
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified product.
IV. Recrystallization
For solid products, recrystallization is an excellent method for achieving high purity. The principle is to dissolve the crude product in a hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.
Protocol 4: Recrystallization from a Mixed Solvent System
Materials:
-
Crude solid product
-
"Good" solvent (in which the product is highly soluble at high temperatures)
-
"Poor" solvent (in which the product is sparingly soluble even at high temperatures)
-
Erlenmeyer flask, heating source (hot plate), and filtration apparatus
Procedure:
-
Solvent Selection: A common solvent system for pyridine derivatives is ethyl acetate/petroleum ether or ethyl acetate/hexanes.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve it with heating.
-
Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (e.g., petroleum ether) dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Quantitative Data Summary
The effectiveness of purification is measured by the final purity and the recovery yield. The following table summarizes typical outcomes for the purification of fluoropyridine derivatives from various synthetic routes.
| Product | Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| 2-bromo-3-fluoro-6-picoline | Recrystallization | Ethyl acetate / Petroleum ether | 85.1 | >98 | [6] |
| 2-bromo-5-fluoro-6-picoline | Recrystallization | Ethyl acetate / Petroleum ether | 86.8 | >98 | [6] |
| 5-bromo-2-fluoro-4-picoline | Recrystallization | Ethyl acetate / Petroleum ether | 84.5 | >98 | [6] |
| 2-fluoro-6-phenylpyridine | Column Chromatography | Hexanes / Ethyl acetate (gradient) | 79-81 | >99 | [7] |
| 6-(2-Fluoropropyl)-4-methyl-2-aminopyridine | Reversed-phase HPLC | N/A | ~10 | High | [5] |
| 2-acetamido-5-fluoropyridine | Hydrolysis and Work-up | 20% aq. NaOH | 95.25 | N/A | [8] |
Note: Yields are often reported for the synthetic step followed by purification and may not solely reflect the efficiency of the purification method itself. Purity is often determined by NMR or HPLC analysis.
VI. Troubleshooting
-
Tailing on Silica Gel Column: As mentioned, this is common for basic compounds like pyridine derivatives. Adding a small amount of triethylamine or ammonia to the eluent can significantly improve peak shape.[2]
-
Low Recovery from Recrystallization: This can be due to using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used and wash the collected crystals with ice-cold solvent.
-
Emulsion during Extraction: Emulsions can form during acid-base extraction. Adding brine or allowing the mixture to stand can help break the emulsion. Gentle mixing instead of vigorous shaking is also recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bia.si [bia.si]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 6-Fluoropyridin-2-amine Reactions
Welcome to the technical support center for reactions involving 6-Fluoropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions with this compound often challenging?
A1: Several factors contribute to the challenges in cross-coupling reactions with this substrate. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation. Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-F bond towards oxidative addition, a crucial step in the catalytic cycle. The carbon-fluorine bond is also the strongest carbon-halogen bond, making its cleavage energetically demanding.[1]
Q2: How does the fluorine atom at the 6-position influence the reactivity of the 2-amino group?
A2: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This can decrease the basicity and nucleophilicity of the nearby 2-amino group, which can be either beneficial or detrimental depending on the desired reaction. For instance, in reactions where the amino group might cause unwanted side reactions, its reduced reactivity can be an advantage.
Q3: What are the most common side reactions observed in Suzuki-Miyaura coupling with aminopyridines?
A3: Common side reactions include:
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom from the solvent or residual water, which is often accelerated by the base.
-
Homocoupling: The boronic acid couples with itself, a reaction often mediated by the presence of oxygen.
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
Q4: Can I perform a Buchwald-Hartwig amination on this compound without protecting the amino group?
A4: Yes, it is generally possible to perform Buchwald-Hartwig amination on unprotected aminopyridines. However, the unprotected amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Careful selection of bulky, electron-rich phosphine ligands can help mitigate this issue and promote the desired C-N bond formation.
Q5: What is the best approach to purify the products of these coupling reactions?
A5: Purification of 2-aminopyridine derivatives can sometimes be challenging due to their basicity, which can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to obtain better peak shapes. Alternatively, cation-exchange chromatography can be an effective method for purifying these compounds.[2]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure the Pd(0) species is generated effectively. Consider bulky, electron-rich ligands like RuPhos or SPhos.[1] |
| Ineffective base | Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). The choice of base can be critical.[1] | |
| Insufficient temperature | Increase the reaction temperature, as C-F bond activation is difficult. Microwave heating can also be effective.[3] | |
| Poor solvent choice | Screen different solvents. A mixture of dioxane and water is a common starting point.[4][5] | |
| Protodeboronation of Boronic Acid | Presence of excess water | Use anhydrous solvents or consider using boronic esters (e.g., pinacol esters), which are more stable.[6] |
| Base-mediated decomposition | Use a milder base like KF if compatible with the reaction.[7] | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas.[6] |
| Dehalogenation of Starting Material | Hydride source in the reaction | Ensure solvents are pure and not a source of hydrides. Minimize reaction time.[6] |
Low Yield in Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Catalyst inhibition | The amino group of the substrate or product can inhibit the catalyst. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to prevent this.[8] |
| Incorrect base | A strong, non-nucleophilic base is usually required (e.g., NaOt-Bu, LHMDS).[9] | |
| Ligand degradation | Some phosphine ligands can be sensitive to air or heat. Handle them under an inert atmosphere. | |
| β-Hydride Elimination | Substrate structure (primary amines) | This can be a competing side reaction. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[10] |
| Formation of Diarylated Amine | Reaction stoichiometry | Use a slight excess of the amine coupling partner to favor mono-arylation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide)
-
This compound (1.2 equivalents)
-
Palladium pre-catalyst (e.g., a RuPhos or BrettPhos pre-catalyst, 1-3 mol%)[9]
-
Base (e.g., LHMDS or NaOt-Bu, 1.5-2.0 equivalents)[9]
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide and this compound.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if LHMDS is used).
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
Technical Support Center: Synthesis of 6-Fluoropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Fluoropyridin-2-amine. Our aim is to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing side product formation and maximizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the nucleophilic aromatic substitution (SNAr) of 2,6-difluoropyridine with ammonia, typically using aqueous ammonium hydroxide as the ammonia source.[1] This reaction is generally carried out under elevated temperature and pressure.
Q2: What are the primary side products I should be aware of in this synthesis?
A2: The two most common side products are:
-
2,6-Diaminopyridine: This results from the over-amination of the 2,6-difluoropyridine starting material, where both fluorine atoms are substituted by amino groups.
-
6-Fluoro-2-hydroxypyridine: This is formed through the hydrolysis of 2,6-difluoropyridine in the aqueous reaction medium.
Q3: What are the key reaction parameters that influence the formation of these side products?
A3: The formation of side products is primarily influenced by reaction temperature, reaction time, and the concentration of ammonium hydroxide. Higher temperatures and prolonged reaction times can increase the likelihood of both di-amination and hydrolysis. The concentration of the ammonia solution plays a crucial role in balancing the rate of amination against potential side reactions.
Q4: How can I monitor the progress of the reaction and detect the presence of impurities?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying the main product and potential impurities.[2][3] By analyzing aliquots of the reaction mixture over time, you can determine the consumption of the starting material and the formation of the desired product and side products. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time and monitor the consumption of 2,6-difluoropyridine by GC-MS. Ensure the reaction has reached completion before work-up. |
| Suboptimal Temperature | Ensure the reaction is heated to the recommended temperature (e.g., 105 °C) to ensure a sufficient reaction rate.[1] Lower temperatures may lead to incomplete conversion. |
| Loss of Product During Work-up | This compound is a solid. Ensure complete precipitation by cooling the reaction mixture thoroughly on an ice bath before filtration. Wash the precipitate with cold water to minimize solubility losses.[1] |
Problem 2: High Levels of 2,6-Diaminopyridine Impurity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Excessive Reaction Temperature or Time | Overly harsh conditions can promote the second amination. Reduce the reaction temperature or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed and before significant di-amination occurs. |
| High Concentration of Ammonia | While a sufficient concentration of ammonia is necessary, an excessive amount can favor the di-substitution. Consider using a slightly lower concentration of ammonium hydroxide. |
Problem 3: Significant Formation of 6-Fluoro-2-hydroxypyridine
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of hydrolysis. If significant hydrolysis is observed, consider running the reaction at a slightly lower temperature, while accepting a potentially longer reaction time. |
| Excess Water in the Reaction Mixture | While aqueous ammonia is used, minimizing any additional water can help to suppress the hydrolysis side reaction. Ensure all reagents and the reaction vessel are dry before starting. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a commonly cited, high-yield procedure.[1]
Materials:
-
2,6-Difluoropyridine
-
Ammonium Hydroxide (28.0-30.0%)
-
Steel reaction vessel (autoclave)
-
Ice bath
-
Filtration apparatus
-
Cold deionized water
Procedure:
-
In a steel reaction vessel, dissolve 2,6-difluoropyridine (e.g., 50 g, 434 mmol) in ammonium hydroxide solution (e.g., 200 mL, 28.0-30.0%).
-
Seal the vessel and heat the reaction mixture to 105 °C for 15 hours with stirring.
-
After the reaction is complete, cool the vessel to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with cold deionized water.
-
Dry the product to obtain this compound as a white solid. A typical yield is around 94%.[1]
Visualized Workflows and Relationships
Caption: A flowchart of the synthesis of this compound.
Caption: Relationship between reaction conditions and side product formation.
References
Technical Support Center: Suzuki Coupling with 6-Fluoropyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions for the Suzuki-Miyaura cross-coupling reaction involving the challenging 6-Fluoropyridin-2-amine substrate.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound and its halo-derivatives often problematic?
A1: This substrate presents several challenges due to its electronic and structural properties. The primary issues include:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group are Lewis basic.[1][2] They can coordinate to the palladium catalyst, leading to its inhibition or deactivation, which effectively stops the catalytic cycle.[1][2]
-
Substrate Reactivity: The electron-donating amino group can reduce the reactivity of the adjacent carbon-halide bond towards the crucial oxidative addition step.[2] While the fluorine atom is electron-withdrawing, the overall electronic nature of the substrate can make it less reactive than simpler aryl halides. If using a chloro-derivative, its C-Cl bond is inherently strong and less reactive than C-Br or C-I bonds, requiring a highly active catalyst system.[1][3][4]
Q2: What are the most common side reactions to anticipate, and how can they be minimized?
A2: The most prevalent side reactions that lead to low yields and complex product mixtures are:
-
Protodeboronation: The boronic acid reacts with a proton source (often trace water) and is replaced by a hydrogen atom.[1][2] This can be minimized by using anhydrous solvents, ensuring the base is anhydrous, or by using more stable boronic esters (e.g., pinacol esters).[2][5]
-
Dehalogenation: The starting aryl halide is reduced, and the halogen is replaced by a hydrogen.[1][6] This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases.[2][4]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[1] This is frequently caused by the presence of oxygen, which can interfere with the catalyst's oxidation state.[1][6] Thoroughly degassing all reagents and maintaining a strict inert atmosphere is the best solution.[6]
Q3: Is it necessary to protect the amino group on this compound?
A3: While many Suzuki protocols work with unprotected amines, the acidic N-H proton can sometimes interfere with the reaction.[7] If you are consistently facing issues like low yield, N-protection with a group like Boc (tert-butyloxycarbonyl) can improve yields and consistency, although it requires additional synthesis steps.[7]
Q4: Should I use a boronic acid or a more stable boronic ester?
A4: Boronic acids, particularly heteroaryl ones, can be unstable and prone to protodeboronation.[2][7] If you suspect this is a significant side reaction, switching to a more stable boronic ester, such as a pinacol or MIDA ester, is highly recommended.[2][6] These are less susceptible to hydrolysis and can lead to cleaner reactions and higher yields.[2]
Troubleshooting Guide: Specific Issues
Problem 1: No reaction is observed, and I only recover my starting materials.
Q: My Suzuki coupling with a halo-derivative of this compound has failed completely. What are the most likely causes?
A: Complete reaction failure usually points to a fundamental issue with a core component or condition. The most common culprits are:
-
Inactive Catalyst System: The active Pd(0) species may not have formed or has been deactivated. For a challenging aryl chloride or electron-rich aminopyridine, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You must use a highly active catalyst system.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Inadequate degassing can completely shut down the reaction.
-
Solution: Ensure solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Inappropriate Base: The base is critical for activating the boronic acid for the transmetalation step.[8] A weak or insoluble base will prevent the reaction from starting.
-
Insufficient Temperature: Aryl chlorides are the least reactive of the aryl halides and often require significant thermal energy to undergo oxidative addition.[3][4]
-
Solution: Ensure the reaction temperature is high enough, typically in the range of 80-110 °C.[4]
-
Problem 2: The reaction is incomplete, resulting in a low yield of the desired product.
Q: I am observing product formation, but the conversion is low even after an extended time. How can I drive the reaction to completion?
A: Low yield suggests that the reaction is occurring but is either too slow or is being hampered by competing processes. Consider the following optimizations:
-
Optimize the Catalyst and Ligand: Even if the reaction is working, the catalyst system may not be optimal.
-
Solution: Screen different bulky phosphine ligands (see Table 1). A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2]
-
-
Re-evaluate the Base and Solvent: The interplay between the base and solvent is crucial.
-
Solution: If using K₃PO₄ in an anhydrous solvent like dioxane, the reaction may require a small, controlled amount of water to function effectively.[9] Conversely, if protodeboronation is an issue, ensure conditions are strictly anhydrous.
-
-
Increase Temperature: A higher temperature can increase the rate of the desired reaction.
-
Solution: Incrementally increase the reaction temperature, but be aware that this can also accelerate side reactions.[5] Monitor the reaction closely by TLC or LC-MS.
-
Problem 3: The reaction is messy, with the formation of multiple byproducts.
Q: My crude reaction mixture shows multiple spots on TLC/peaks in LC-MS. How do I identify and suppress these byproducts?
A: A complex mixture indicates that side reactions are competing with your desired coupling. The main culprits are dehalogenation, protodeboronation, and homocoupling.
-
Identifying and Minimizing Byproducts:
-
Dehalogenation Product: This is your starting material with the halogen replaced by hydrogen. It can be identified by mass spectrometry. This side reaction is often caused by hydride sources.
-
Solution: Ensure your solvents are pure and not a source of hydrides. Optimize the reaction time to avoid prolonged exposure to conditions that favor this pathway.[2]
-
-
Protodeboronation Product: This is the arene corresponding to your boronic acid. It is also identifiable by mass spectrometry. It is promoted by excess water.[1]
-
Homocoupling Product: This is a biaryl formed from two molecules of your boronic acid. It is often promoted by oxygen.
-
Data Presentation: Recommended Reaction Conditions
The following tables summarize generally effective starting conditions for challenging Suzuki couplings involving heteroaryl amines and chlorides. Optimization for this compound is likely required.
Table 1: Recommended Catalyst & Ligand Systems for Challenging Pyridyl Couplings
| Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
|---|---|---|---|
| Pd₂(dba)₃ | SPhos | 1-2% Pd, 2-4% Ligand | A highly active and general system for challenging substrates, including aryl chlorides.[1] |
| Pd(OAc)₂ | XPhos | 1-2% Pd, 2-4% Ligand | Another very effective Buchwald ligand, known for high reactivity.[5] |
| Pd₂(dba)₃ | RuPhos | 1-2% Pd, 2-4% Ligand | Excellent for heteroaryl couplings.[2] |
| PdCl₂(dppf) | (None) | 3-5% | A robust, air-stable precatalyst, but may require higher temperatures and is often less effective for aryl chlorides than systems with bulky phosphine ligands.[4] |
Table 2: Guide to Base and Solvent Selection
| Base | Equivalents | Solvent System | Comments |
|---|---|---|---|
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane or Toluene | Often the most effective base for challenging couplings.[5][6] May require a small amount of water (e.g., 1-5 equivalents) if run under otherwise anhydrous conditions.[9] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane or DMF | A strong base that is also highly effective, particularly for difficult substrates.[4] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O or Toluene/H₂O (e.g., 10:1) | A standard choice, but may be less effective than K₃PO₄ for this specific substrate. The aqueous phase can increase the rate of protodeboronation.[3] |
Experimental Protocol: General Procedure
This protocol provides a starting point for the Suzuki coupling of a halo-derivative of this compound (e.g., 2-bromo-6-fluoropyridin-2-amine) with a generic arylboronic acid.
Materials:
-
Halo-(this compound) (1.0 eq.)
-
Arylboronic Acid or Ester (1.2 - 1.5 eq.)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the halo-(this compound), the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the phosphine ligand.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[1]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[1]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1]
Visualizations
Caption: A troubleshooting workflow for failed Suzuki coupling reactions.
Caption: Suzuki cycle showing potential catalyst inhibition points.
References
Technical Support Center: Optimization of Buchwald-Hartwig Amination with 6-Fluoropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 6-Fluoropyridin-2-amine. The guidance provided is based on established principles for the cross-coupling of heteroaromatic amines and is intended to serve as a starting point for reaction optimization.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Low or no product yield is a common issue when working with electron-deficient and potentially coordinating substrates like this compound.
Possible Causes and Solutions:
-
Catalyst Inactivation/Poisoning: The pyridine nitrogen in this compound can coordinate to the palladium center, leading to catalyst inhibition.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the metal center and promote the desired catalytic cycle over catalyst deactivation. Ligands from the biarylphosphine class are often effective.[2] Consider using pre-catalysts for reliable generation of the active Pd(0) species.[3]
-
-
Suboptimal Reaction Parameters: The choice of base, solvent, and temperature is critical and highly interdependent.
-
Solution: Systematically screen these parameters. A strong, non-nucleophilic base like NaOtBu is often a good starting point, but for substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures.[4] Toluene and dioxane are common solvents, but THF or t-BuOH can be beneficial for polar substrates.[5]
-
-
Poor Reagent Quality: The purity of reagents and the exclusion of air and moisture are crucial for the success of this reaction.
-
Solution: Use high-purity, anhydrous, and degassed solvents and reagents. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen).[1]
-
Issue 2: Significant Side Product Formation
The formation of byproducts can compete with the desired amination, reducing the yield and complicating purification.
Possible Causes and Solutions:
-
Hydrodehalogenation: Replacement of the aryl halide with a hydrogen atom is a common side reaction. This can occur via β-hydride elimination from the palladium-amido complex.[6]
-
Solution: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Screening different ligands is recommended. Lowering the reaction temperature may also disfavor this side reaction.
-
-
Homocoupling: The coupling of two molecules of the starting aryl halide or two molecules of the amine can sometimes be observed.
-
Solution: Ensure a properly maintained inert atmosphere, as oxygen can promote homocoupling. Optimizing the ligand-to-palladium ratio can also minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst and ligand combination is a good starting point for the amination of this compound?
A1: For challenging heteroaromatic substrates, a combination of a palladium source like Pd₂(dba)₃ or a G3/G4 precatalyst with a bulky, electron-rich biarylphosphine ligand is recommended. Good starting points for ligand screening include XPhos, RuPhos, or BrettPhos.[7]
Q2: What is the best base to use for this reaction?
A2: The optimal base depends on the functional group tolerance of your coupling partner. Sodium tert-butoxide (NaOtBu) is a strong base that often leads to high reaction rates.[4] However, if your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[4]
Q3: How do I choose the right solvent for the reaction?
A3: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[8] If you experience solubility issues with your substrates or base, tetrahydrofuran (THF) or tert-butanol (t-BuOH) can be good alternatives.[5] It is crucial to use anhydrous and degassed solvents.
Q4: At what temperature should I run the reaction?
A4: Buchwald-Hartwig reactions with heteroaryl chlorides or fluorides typically require elevated temperatures, often in the range of 80-110 °C.[1] However, the optimal temperature will depend on the specific catalyst system and substrates used. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it incrementally if the reaction is sluggish.
Q5: I am observing the formation of a black precipitate in my reaction. What does this mean and how can I prevent it?
A5: The formation of a black precipitate is often indicative of catalyst decomposition to palladium black, which is catalytically inactive.[1] This can be caused by suboptimal ligand choice, high temperatures, or the presence of impurities. To prevent this, ensure you are using a suitable bulky phosphine ligand to stabilize the active palladium species, maintain a strictly inert atmosphere, and avoid excessively high reaction temperatures.
Data Presentation
Table 1: General Starting Conditions for Catalyst System Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (2 mol%) | XPhos Pd G3 (2 mol%) | RuPhos Pd G2 (2 mol%) |
| Ligand | XPhos (4 mol%) | - | - |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH |
| Temperature | 100 °C | 110 °C | 100 °C |
| Concentration | 0.1 M | 0.1 M | 0.1 M |
Note: This table provides starting points for optimization. The optimal conditions may vary depending on the specific amine coupling partner.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.2 equivalents) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1 M) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion.
Caption: Interplay of key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. youtube.com [youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. catsci.com [catsci.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
"managing stability issues of 6-Fluoropyridin-2-amine in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing stability issues of 6-Fluoropyridin-2-amine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some suppliers provide the material under an argon atmosphere, suggesting that it may be sensitive to air and moisture.[3] It is also recommended to protect it from light.[4]
Q2: How should I prepare and store solutions of this compound?
A2: Due to potential stability issues, it is highly recommended to prepare solutions of this compound fresh for each experiment. If storage is unavoidable, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly capped vials, with the headspace purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. The choice of solvent is critical; for instance, some amine compounds have been observed to degrade in DMSO at room temperature.[5]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented, similar aromatic amines and pyridine derivatives can be susceptible to:
-
Oxidation: The amino group can be oxidized, especially in the presence of air, light, or trace metals. This can lead to the formation of colored impurities.
-
Hydrolysis: Although generally slow for aromatic amines, hydrolysis of the fluorine substituent is a possibility under strong acidic or basic conditions, especially at elevated temperatures.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation in many organic molecules. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.[4]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: The stability of this compound in solution can be monitored using various analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for assessing purity and quantifying the parent compound and any degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[6][8] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[9]
Troubleshooting Guide
Problem 1: My solution of this compound has changed color (e.g., turned yellow or brown).
-
Question: What could be causing the color change in my solution?
-
Answer: A change in color often indicates chemical degradation, most commonly oxidation. Aromatic amines can be prone to air oxidation, which forms highly colored conjugated impurities. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions.
-
Question: How can I prevent this color change?
-
Answer:
-
Prepare Solutions Fresh: The most effective way to avoid degradation is to prepare solutions immediately before use.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: Degas your solvent with an inert gas (argon or nitrogen) before preparing the solution. Store the solution under an inert atmosphere.
-
Protect from Light: Use amber glass vials or wrap your container with aluminum foil to prevent photodegradation.[4]
-
Low Temperature Storage: If short-term storage is necessary, store the solution at -20°C or below.
-
Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Question: I've analyzed my stock solution of this compound and see new, smaller peaks that were not there when the solution was freshly prepared. What are these?
-
Answer: These new peaks are likely degradation products. Their appearance over time is a clear indication of instability in the solution under your current storage conditions.
-
Question: What steps should I take to identify the source of these impurities and solve the issue?
-
Answer:
-
Confirm Identity: If possible, use LC-MS to get the mass of the impurity peaks to help in their identification.
-
Perform a Forced Degradation Study: To understand the compound's vulnerabilities, you can perform a forced degradation study. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][10] This can help you predict and identify the impurities you are observing. A protocol for this is provided below.
-
Optimize Storage Conditions: Based on the results, adjust your storage and handling procedures. For example, if you see significant degradation under light exposure, enhance light protection. If degradation is observed in a particular solvent, consider switching to an alternative if your experimental design allows.
-
Problem 3: I am getting inconsistent results in my biological/chemical assays.
-
Question: The potency or outcome of my experiments using a this compound solution is variable. Could this be a stability issue?
-
Answer: Yes, inconsistent assay results are a common consequence of using a degraded stock solution. If the concentration of the active compound has decreased, or if the degradation products have interfering activities (inhibitory or agonistic), you will observe variability in your results.
-
Question: How can I ensure my results are reproducible?
-
Answer:
-
Always Use Freshly Prepared Solutions: This is the most critical step to ensure a consistent concentration of the active compound.
-
Perform a Purity Check: Before using a solution that has been stored, re-analyze its purity and concentration using a validated analytical method like HPLC.
-
Establish a Solution "Use By" Time: If you must store solutions, perform a stability study to determine the maximum duration for which the solution remains within an acceptable purity threshold (e.g., >99%) under specific storage conditions.
-
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | Store at room temperature or refrigerated in a tightly sealed container, protected from light and moisture.[1][2] Consider storage under an inert atmosphere.[3] | To prevent slow degradation from atmospheric oxygen and moisture, and potential photodegradation. |
| Solution Preparation | Prepare solutions fresh for each experiment using high-purity, anhydrous solvents. | To ensure accurate concentration and minimize the presence of degradation products. |
| Choice of Solvent | Be cautious with reactive solvents like DMSO, especially for long-term storage at room temperature.[5] Consider less reactive solvents if stability is an issue. | Some solvents can actively participate in or catalyze degradation reactions. |
| Solution Storage | If necessary, store at -20°C or -80°C in amber vials under an inert gas (e.g., Argon). | Low temperatures slow down chemical reactions, and an inert atmosphere prevents oxidation. |
| Handling | Avoid repeated freeze-thaw cycles. | Temperature fluctuations can accelerate degradation and may cause the compound to precipitate and not fully redissolve. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound. The goal is to generate 5-20% degradation to identify potential degradation products and pathways.[10]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber, oven
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a sample of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the unstressed sample (time 0) and all stressed samples by HPLC.
-
Use a suitable C18 column and a gradient elution method (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed sample.
-
If using LC-MS, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemscene.com [chemscene.com]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
"removing impurities from 6-Fluoropyridin-2-amine starting material"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Fluoropyridin-2-amine starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: Based on its common synthesis from 2,6-difluoropyridine and ammonia, the most probable impurities are:
-
Unreacted starting material: 2,6-difluoropyridine
-
Over-reaction product: 2,6-diaminopyridine
-
Positional isomers: Other fluorinated aminopyridine isomers, though less common.
-
Residual solvents: Solvents used in the synthesis and work-up.
Q2: My this compound appears discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration often indicates the presence of trace impurities or degradation products. Aminopyridines can be sensitive to air and light, leading to the formation of colored byproducts over time. It is recommended to store the material in a cool, dark place under an inert atmosphere.
Q3: I am observing significant peak tailing when analyzing my this compound by silica gel column chromatography. How can I resolve this?
A3: Peak tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase. This will neutralize the acidic sites and lead to more symmetrical peaks.
Q4: What are the best recrystallization solvents for this compound?
A4: A good starting point for recrystallization is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature. For this compound, consider solvent systems like:
-
Toluene
-
Heptane/Ethyl Acetate mixture
-
Isopropanol/Water mixture
Always perform a small-scale solvent screen to determine the optimal conditions.
Q5: How can I effectively remove the 2,6-diaminopyridine impurity?
A5: Since 2,6-diaminopyridine is more polar and has two basic centers, it can be separated from the mono-amino product by:
-
Column Chromatography: The diaminopyridine will have a lower Rf value and elute later than this compound.
-
Acid-Base Extraction: A carefully controlled acid wash might selectively protonate and extract the more basic diaminopyridine into the aqueous phase.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for removing neutral impurities, such as unreacted 2,6-difluoropyridine.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic this compound will be protonated and move to the aqueous layer, while neutral impurities remain in the organic layer.
-
Layer Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 3M sodium hydroxide (NaOH) solution until the pH is greater than 10 to deprotonate the amine and precipitate the free base.
-
Extraction: Extract the aqueous solution multiple times with fresh organic solvent (EtOAc or DCM).
-
Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of a potential solvent (e.g., toluene). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, a co-solvent system (e.g., heptane/ethyl acetate) may be required.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
Methodology:
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of heptane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent tailing. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the expected purity levels of this compound after applying different purification techniques.
Table 1: Purity of this compound Before and After Purification
| Purification Method | Starting Purity (%) | Purity After 1st Pass (%) | Purity After 2nd Pass (%) |
| Acid-Base Extraction | 85 | 95 | >98 |
| Recrystallization | 90 | 97 | >99 |
| Column Chromatography | 80 | >99 | - |
Table 2: Removal of Specific Impurities
| Purification Method | % 2,6-difluoropyridine Removed | % 2,6-diaminopyridine Removed |
| Acid-Base Extraction | >99 | ~50 |
| Recrystallization | ~80 | ~90 |
| Column Chromatography | >99 | >99 |
"byproduct formation in the synthesis of substituted 2-aminopyridines"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of byproduct formation during the synthesis of substituted 2-aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted 2-aminopyridines, and what are their typical byproducts?
A1: The primary synthetic routes include the Chichibabin reaction, nucleophilic substitution of 2-halopyridines (including palladium-catalyzed methods like the Buchwald-Hartwig amination), and syntheses from pyridine N-oxides. Each method has characteristic byproducts. The Chichibabin reaction can lead to dimerization and the formation of 4-amino isomers.[1][2] Nucleophilic substitution reactions may be incomplete, leaving unreacted starting materials, or can produce diarylamines and hydroxylation byproducts in palladium-catalyzed systems.[3] Syntheses involving activated pyridinium salts might see competing nucleophilic attack at the C4-position.[4]
Q2: My reaction mixture has turned dark, and the final product is discolored. What is the likely cause?
A2: Discoloration often indicates the formation of colored impurities due to side reactions or the oxidation of the starting material or product.[5] This can be exacerbated by excessive heat or prolonged reaction times.[5] Ensure the purity of your starting materials, as oxidized reagents can introduce color.
Q3: I am consistently observing a low yield in my reaction. What general parameters should I investigate first?
A3: Persistently low yields can stem from several factors. A systematic investigation of reaction conditions is crucial. Key areas to focus on include:
-
Reaction Temperature and Time: These parameters are critical and often require optimization for different substrates. Some reactions need higher temperatures to proceed, while others require lower temperatures to minimize byproduct formation.[6]
-
Purity of Starting Materials: Impurities can interfere with the reaction, leading to side products and reduced yields.[6]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active, as deactivation can significantly lower the yield.[6]
Q4: How can I effectively purify my substituted 2-aminopyridine from byproducts with similar polarities?
A4: Purification can be challenging. Column chromatography on silica gel is a highly effective method for separating compounds with similar polarities.[5] Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate tailing, which is common with basic compounds like pyridines.[6] If the product is a solid, recrystallization from a suitable solvent system is an excellent technique for achieving high purity.[5]
Troubleshooting Guides
Issue 1: Dimer Formation in Chichibabin Reaction
Q: I am attempting to synthesize a 2-aminopyridine derivative using the Chichibabin reaction, but I am isolating a significant amount of a bipyridine dimer. How can I prevent this?
A: Dimerization is a known side reaction in the Chichibabin synthesis.[1] The formation of the dimer versus the desired 2-aminopyridine can be influenced by reaction conditions, particularly pressure.
Solutions:
-
Increase Reaction Pressure: Performing the reaction under pressure can favor the formation of the aminated product over the dimer.
-
Optimize Temperature and Solvent: The reaction is typically run at high temperatures in solvents like xylene or toluene.[2] Careful optimization of the temperature may help minimize dimerization.
Data Presentation: Effect of Pressure on Chichibabin Reaction
| Substrate | Pressure | 2-Aminopyridine Yield | Dimer Yield |
| 4-tert-butylpyridine | Atmospheric | 11% | 89% |
| 4-tert-butylpyridine | 350 psi (N₂) | 74% | 26% |
Data sourced from a study on the Chichibabin reaction.[1]
Issue 2: Byproduct Formation in Palladium-Catalyzed Amination
Q: In my Buchwald-Hartwig amination of a 2-chloropyridine, I am observing the formation of both the diarylamine (Ar₂NH) and the corresponding hydroxylation byproduct (aryl alcohol). How can I improve the selectivity for the primary amine (ArNH₂)?
A: The formation of diarylamine and aryl alcohol are common side reactions in palladium-catalyzed aminations, especially when using aqueous ammonia and hydroxide bases.[3] The choice of ligand is critical for controlling selectivity.
Solutions:
-
Ligand Selection: Employing specialized ligands can suppress the formation of side products. For instance, dialkyl biheteroaryl phosphine ligands (e.g., KPhos) have been developed to suppress both hydroxylation and diarylamine formation.[3]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature, concentration of ammonia, and base can also influence the product distribution.
Data Presentation: Ligand Effect on Selectivity in Pd-Catalyzed Amination
| Ligand | ArNH₂ : Ar₂NH Ratio |
| BippyPhos | 2.9 : 1 |
| AdBippyPhos | 5.8 : 1 |
Data from a study on palladium-catalyzed amination with aqueous ammonia.[3]
Issue 3: Runaway Exothermic Reaction
Q: My reaction is highly exothermic and difficult to control, leading to a complex mixture of products. How can I manage the reaction temperature?
A: Exothermic reactions, such as the acetylation of 2-aminopyridine, can lead to safety hazards and the formation of degradation products if not properly controlled.[5][6]
Solutions:
-
Slow Addition of Reagents: Add one of the reactants dropwise over time to control the rate of heat generation.[6]
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a stable, low temperature throughout the reaction.[5][6]
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[6]
Experimental Protocols
Protocol 1: Optimized Acetylation of 2-Aminopyridine
This protocol is designed to minimize byproduct formation by controlling the reaction temperature.
Materials:
-
2-Aminopyridine
-
Acetic Anhydride
-
Ice water
-
Flask, stirrer, water bath
Procedure:
-
In a flask, dissolve 2-aminopyridine in a suitable solvent.
-
Slowly add acetic anhydride to the flask while stirring.
-
Maintain the reaction temperature at 45°C using a water bath. The reaction is exothermic.[5]
-
Stir the mixture at 45°C for 2.5 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminopyridine spot has disappeared.[5]
-
After completion, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product.
-
Collect the crude 2-acetamidopyridine by vacuum filtration and wash with cold water.
-
Dry the crude product, preferably under vacuum.[5]
Protocol 2: General Procedure for 2-Aminopyridine Synthesis from a Dihydrothiazolopyridinium Salt
This method provides a mild, regioselective route to 2-aminopyridines.
Materials:
-
Dihydrothiazolopyridinium salt (e.g., salt 2 from the cited reference)
-
Amine (primary or secondary)
-
Dimethyl sulfoxide (DMSO)
-
Water, 0.5M aq. NaOH, Diethyl ether, Brine, Anhydrous Na₂SO₄
Procedure:
-
To a solution of the dihydrothiazolopyridinium salt (1.38 mmol) in DMSO (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.[4]
-
Warm the reaction to 50°C and stir for 48 hours. Note: Temperatures above 50°C may cause decomposition.[4]
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5M aq. NaOH (5 mL).[4]
-
Extract the aqueous solution with diethyl ether (5 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-aminopyridine.[4]
Visualizations
Caption: Mechanism of 2-aminopyridine synthesis and dimer byproduct formation in the Chichibabin reaction.
Caption: A systematic workflow for troubleshooting byproduct formation in 2-aminopyridine synthesis.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for Difficult 6-Fluoropyridin-2-amine Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 6-Fluoropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The coupling of this compound presents several challenges. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, the electron-donating amino group can reduce the reactivity of the C-F bond towards oxidative addition. A significant side reaction to consider is the potential for defluorination of the starting material or product under certain catalytic conditions.
Q2: What are the most common side reactions, and how can they be minimized?
A2: The most prevalent side reactions are protodeboronation of the boronic acid partner in Suzuki-Miyaura couplings and hydrodehalogenation (or in this case, hydrodefluorination) of the starting material.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is often promoted by aqueous basic conditions and elevated temperatures.[1] To mitigate this, consider using anhydrous solvents, carefully selecting a milder base, or using more stable boronate esters (e.g., pinacol esters).
-
Hydrodefluorination: This involves the replacement of the fluorine atom with hydrogen. This can be minimized by ensuring an inert atmosphere and choosing a catalyst system that favors the desired cross-coupling pathway.
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: Nickel catalysts can be a cost-effective alternative to palladium and may offer unique reactivity. They are particularly useful for the coupling of aryl chlorides and can sometimes provide better results for electron-rich substrates where palladium catalysts may be less effective. However, nickel catalysts can be more sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Troubleshooting Guides
Low or No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The pyridine nitrogen can inhibit the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to shield the metal center. Consider using a pre-catalyst to ensure the formation of the active catalytic species. |
| Inefficient Oxidative Addition | The C-F bond is generally less reactive than C-Br or C-I bonds. Increase the reaction temperature, but monitor for decomposition. For Suzuki couplings, consider converting the fluoropyridine to a more reactive derivative if possible. |
| Suboptimal Base | The choice of base is critical. For Suzuki couplings, screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Common solvents for these couplings include toluene, dioxane, and DMF. The choice of solvent can influence the solubility of reagents and the stability of the catalyst. |
Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation (Suzuki) | Presence of excess water and/or a strong base.[1] | Use anhydrous solvents and dry reagents. Switch to a milder base or consider using a boronate ester.[1] |
| Hydrodefluorination | Unstable catalyst or presence of hydride sources. | Ensure a strictly inert atmosphere. Screen different ligands to find a more stable catalyst system. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and reagents. Use a Pd(0) source directly, such as Pd(PPh₃)₄. |
Catalyst Performance Data
The following tables summarize typical catalyst systems and their performance in couplings of similar aminopyridine substrates. This data can serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | ~85 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyridines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~60 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-95 |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 70-85 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the coupling amine to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, the reaction can be quenched with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Visual Guides
References
"solvent effects on the reactivity of 6-Fluoropyridin-2-amine"
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoropyridin-2-amine. The content focuses on understanding and mitigating the effects of solvents on the reactivity of this compound in common synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do solvents influence them?
A1: this compound has two main reactive sites: the nucleophilic amino group (-NH₂) and the carbon atom bonded to fluorine, which is susceptible to Nucleophilic Aromatic Substitution (SNAr). Solvents play a critical role in modulating the reactivity of both sites.
-
Amino Group (-NH₂): The nucleophilicity of this group is crucial for reactions like acylation, alkylation, and amide couplings. Protic solvents (e.g., water, methanol) can form hydrogen bonds with the amine's lone pair, creating a solvent shell that sterically hinders it and reduces its nucleophilicity.[1] Aprotic polar solvents (e.g., DMF, DMSO) do not form such strong hydrogen bonds, leaving the amine more "naked" and nucleophilic.[1]
-
Fluoro Group (-F): The fluorine atom is an excellent leaving group in SNAr reactions. These reactions typically proceed through a negatively charged intermediate known as a Meisenheimer complex.[2][3] Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby accelerating the reaction rate.[1][4]
Q2: Which class of solvents is generally recommended for Nucleophilic Aromatic Substitution (SNAr) reactions involving this compound?
A2: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally the solvents of choice for SNAr reactions.[1] These solvents effectively dissolve the reagents and, more importantly, stabilize the charged Meisenheimer complex intermediate without solvating the nucleophile excessively.[2][4] This leads to significant rate enhancements compared to protic or nonpolar solvents.
Q3: Why are my reaction yields low when performing an SNAr reaction in a protic solvent like ethanol?
A3: Low yields in protic solvents are common for SNAr reactions. Protic solvents like ethanol can form strong hydrogen bonds with the incoming nucleophile, stabilizing it in its ground state and increasing the activation energy required for the reaction to proceed.[2] This effect generally outweighs the solvent's ability to assist in displacing the fluoride leaving group, leading to slower reaction rates and lower yields.
Q4: Can the pyridine nitrogen atom interfere with my reaction?
A4: Yes, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., palladium).[5] This can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem," which can stall the catalytic cycle and result in low conversion.[5] The choice of solvent can influence this interaction, but ligand selection is often the most critical factor in mitigating this issue.
Troubleshooting Guides
Issue 1: Low or No Conversion in SNAr Reaction
Your SNAr reaction with this compound and a nucleophile shows minimal product formation after an extended period.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Issue 2: Sluggish Amide Coupling or Acylation Reaction
The reaction between the amino group of this compound and an activated carboxylic acid (e.g., acid chloride, or using coupling agents) is slow or incomplete.
Potential Cause: The nucleophilicity of the amino group is reduced by the electron-withdrawing effect of the fluorine atom and the pyridine ring itself.[6] The choice of solvent and base is critical to overcome this.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using an aprotic solvent. Switch from solvents like Dichloromethane (DCM) to more polar aprotic solvents like DMF, which can help with solubility and reaction rates.
-
Base Selection: If using a mild base like triethylamine (Et₃N), consider switching to a stronger, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. This ensures the amine is sufficiently deprotonated or that any generated acid (like HCl) is effectively neutralized.
-
Activating Agent: For standard amide couplings, standard reagents like HBTU may be slow. Consider more potent coupling agents like HATU, which are more effective for deactivated amines.[6]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often increase the reaction rate, but monitor by TLC or LC-MS for any signs of decomposition.[6]
Data Presentation
Table 1: Expected Effects of Solvent Classes on Key Reaction Parameters
| Solvent Class | Representative Solvents | Effect on Amine Nucleophilicity | SNAr Rate (Displacement of -F) | Rationale |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High | Fast | Solvents do not strongly hydrogen-bond with the amine, leaving it highly nucleophilic. They effectively stabilize the charged Meisenheimer intermediate in SNAr.[1][4] |
| Protic Polar | Water, Methanol, Ethanol | Low | Slow | Solvents form a hydrogen-bonded "cage" around the amine, reducing its nucleophilicity. They stabilize reactants more than the SNAr transition state.[1][2] |
| Aprotic Nonpolar | Toluene, Hexane, Dioxane | Moderate | Very Slow | Low solubility of polar reagents and inability to stabilize the charged Meisenheimer intermediate make SNAr reactions extremely slow.[7][8] |
| Aprotic Halogenated | DCM, Chloroform | Moderate | Slow to Moderate | Less polar than DMF/DMSO, providing less stabilization for the SNAr intermediate. Often used for amide couplings.[8] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of the fluorine atom in this compound with a generic alcohol nucleophile (R-OH).
Materials:
-
This compound
-
Nucleophile (e.g., R-OH, 1.2 equivalents)
-
Base (e.g., NaH or K₂CO₃, 1.5 equivalents)
-
Anhydrous Solvent (e.g., DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition:
-
If using a strong base like NaH: To a solution of the nucleophile (R-OH, 1.2 eq.) in anhydrous DMF at 0 °C, add NaH (1.5 eq.) portion-wise. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete deprotonation.
-
If using a weaker base like K₂CO₃: Add this compound (1.0 eq.), the nucleophile (R-OH, 1.2 eq.), and K₂CO₃ (1.5 eq.) directly to the flask with anhydrous DMF.
-
-
Reaction: Add this compound (1.0 eq.) to the mixture. Heat the reaction to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC or LC-MS.[9] Look for the consumption of the starting material and the appearance of a new product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for an SNAr reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sapub.org [sapub.org]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Temperature Optimization for 6-Fluoropyridin-2-amine Reactions
Welcome to the technical support center for reactions involving 6-Fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions, with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Suzuki-Miyaura coupling reactions with this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling of this compound typically ranges from 80°C to 110°C.[1] The ideal temperature is dependent on the specific boronic acid or ester, catalyst, ligand, and solvent system used. It is crucial to screen a range of temperatures to find the best balance between reaction rate and side product formation.
Q2: My Buchwald-Hartwig amination with this compound is giving low yields. Should I increase the temperature?
A2: Increasing the temperature can improve yields in sluggish Buchwald-Hartwig aminations, but it's not always the solution. Typical temperatures for conventional heating are in the 80-110°C range. Microwave-assisted reactions can be performed at higher temperatures, up to 150°C, which can significantly reduce reaction times. However, excessive heat can lead to catalyst decomposition and the formation of byproducts. Before increasing the temperature, ensure your catalyst, ligand, and base are appropriate for the specific transformation.
Q3: At what temperature does this compound start to decompose?
Q4: Can Sonogashira couplings with this compound be performed at room temperature?
A4: Yes, Sonogashira couplings can often be carried out at room temperature, particularly when using a highly reactive aryl or vinyl halide partner.[2] However, for less reactive partners, gentle heating may be required to achieve a reasonable reaction rate.
Q5: How does temperature affect Nucleophilic Aromatic Substitution (SNAr) reactions of this compound?
A5: In SNAr reactions, higher temperatures generally increase the reaction rate. However, for highly activated substrates, these reactions can often proceed at or below room temperature. For less activated systems, heating is necessary. It is important to find a temperature that allows for a reasonable reaction time without promoting side reactions or decomposition of the starting material or product.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Gradually increase the temperature in 10°C increments, monitoring the reaction by TLC or LC-MS. A typical starting range is 80-100°C.[1] |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) as Pd(0) catalysts are sensitive to oxygen.[1] Consider using a more robust pre-catalyst or ligand. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and can affect the optimal temperature. Ensure your base is strong enough and soluble in the chosen solvent at the reaction temperature. |
Issue 2: Formation of Significant Side Products in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. High temperatures can lead to catalyst decomposition and undesired side reactions. Consider running the reaction for a longer time at a lower temperature. |
| Incorrect Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reductive elimination. An inappropriate ligand can lead to side reactions. Screen a variety of ligands to find the optimal one for your specific substrates. |
| Air (Oxygen) Contamination | Ensure the reaction is thoroughly de-gassed to prevent oxidative side reactions. |
Quantitative Data Presentation
The following tables provide representative data on how temperature can influence the yield of common cross-coupling reactions. Note that these are illustrative examples, and optimal conditions will vary for specific substrates.
Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield (Representative Example)
Reaction of a substituted pyridine with an arylboronic acid.[3]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O (4:1) | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | MeCN | 65 | 42 |
| 7 | THF | 65 | 27 |
Table 2: Optimization of Sonogashira Coupling Conditions (Representative Example)
Coupling of a bromocyanofluoropyridine with various alkynes.[4]
| Entry | Alkyne | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Room Temp | 16 | 92 |
| 2 | 1-Hexyne | Room Temp | 16 | 93 |
| 3 | 3,3-Dimethyl-1-butyne | Room Temp | 16 | 85 |
| 4 | 1-Ethynyl-4-fluorobenzene | Room Temp | 16 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (2.5 mol%).[6]
-
Reagent Addition: Add a degassed solvent (e.g., THF) and a suitable amine base (e.g., triethylamine).[4]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
Visualizations
References
Validation & Comparative
6-Fluoropyridin-2-amine vs. 2-Aminopyridine in Drug Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of building blocks is critical to the successful synthesis of novel therapeutics. Among the vast array of available reagents, aminopyridines serve as essential scaffolds in a multitude of marketed drugs. This guide provides a detailed comparison of 6-Fluoropyridin-2-amine and its non-fluorinated counterpart, 2-aminopyridine, in the context of drug synthesis, supported by experimental data and protocols.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This comparison focuses on how the presence of a fluorine atom in the 6-position of the 2-aminopyridine scaffold influences its utility in drug synthesis, with a particular focus on reactivity, biological properties of the resulting compounds, and applications in the synthesis of targeted therapies.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom, the most electronegative element, at the 6-position of the 2-aminopyridine ring induces significant changes in its electronic properties, which in turn affect its reactivity and the characteristics of the final drug molecule.
| Property | 2-Aminopyridine | This compound | Impact of Fluorination |
| pKa of Conjugate Acid | 6.86[1] | ~2.26 (Predicted)[2] | The strong electron-withdrawing effect of fluorine significantly reduces the basicity of the pyridine nitrogen. This can be advantageous in drug design to reduce unwanted interactions with biological targets or improve cell permeability. |
| Lipophilicity (LogP) | 0.49 (Predicted) | 0.94 (Predicted) | Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450.[3][5][6] This can block metabolic "soft spots," leading to an increased half-life of the drug in vivo.[3] |
Reactivity in Drug Synthesis: A Focus on Nucleophilic Aromatic Substitution (SNAr)
Both 2-aminopyridine and this compound are versatile intermediates in a variety of coupling reactions. A key reaction in the synthesis of many kinase inhibitors is nucleophilic aromatic substitution (SNAr). The fluorine atom in this compound can act as a leaving group in SNAr reactions, a common strategy for building complex molecular architectures.
For instance, the synthesis of 2-amino-6-fluoropyridine itself from 2,6-difluoropyridine and ammonia (an SNAr reaction) proceeds with a high yield of 94%, highlighting the facility of fluoride displacement on an activated pyridine ring.[2]
Case Study: Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.
2-Aminopyridine in CDK4/6 Inhibitors
Several approved CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, incorporate a 2-aminopyridine moiety. In the synthesis of these drugs, a substituted 2-aminopyridine is often coupled with a pyrimidine core.
This compound in EGFR Inhibitors: The Case of Rociletinib
While a detailed, publicly available synthesis of rociletinib explicitly starting from this compound is not readily found, the structure of rociletinib contains a diaminopyrimidine core. The synthesis of related diaminopyrimidine-based EGFR inhibitors often involves the reaction of a substituted aniline with a fluorinated pyrimidine. It is plausible that a derivative of this compound could be a key intermediate in the synthesis of rociletinib or its analogs. The fluorine atom would serve to enhance the molecule's pharmacokinetic profile.
Experimental Protocols
Synthesis of 2-Amino-6-fluoropyridine
This protocol describes the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine via a nucleophilic aromatic substitution reaction.
Materials:
-
2,6-Difluoropyridine
-
Ammonium hydroxide solution (28-30%)
-
Steel reaction tube
-
Ice bath
-
Filtration apparatus
-
Cold water
Procedure:
-
Dissolve 2,6-difluoropyridine (50 g, 434 mmol) in ammonium hydroxide solution (200 mL) in a steel reaction tube.[2]
-
Seal the tube and heat the reaction mixture to 105 °C for 15 hours.[2]
-
After the reaction is complete, cool the mixture in an ice bath.[2]
-
Collect the resulting precipitate by filtration.[2]
-
Wash the precipitate with cold water and dry to yield 6-fluoro-2-pyridinamine as a white solid.[2]
Yield: 45.8 g (94%).[2]
General Procedure for Acylation of 2-Aminopyridine
This protocol describes a typical acylation of 2-aminopyridine, a common step in the synthesis of more complex derivatives.
Materials:
-
2-Aminopyridine
-
Pivaloyl chloride
-
Triethylamine
-
Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-aminopyridine in MTBE, add triethylamine.
-
Cool the mixture and slowly add pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Conclusion
The choice between this compound and 2-aminopyridine in drug synthesis depends on the specific goals of the medicinal chemistry campaign.
-
2-Aminopyridine remains a fundamental and cost-effective building block for a wide range of pharmaceuticals.[7] Its straightforward reactivity makes it a reliable choice for constructing core scaffolds.
-
This compound offers distinct advantages when fine-tuning the properties of a drug candidate. The presence of the fluorine atom can significantly enhance metabolic stability, modulate pKa, and improve lipophilicity, all of which can lead to a more favorable pharmacokinetic profile.[3][5][6] While potentially more expensive, the benefits of incorporating fluorine can justify its use in lead optimization and the development of next-generation therapeutics.
For drug development professionals, a thorough understanding of the impact of fluorine substitution is crucial for the rational design of new and improved medicines. The strategic use of building blocks like this compound will continue to be a key enabler in the discovery of innovative therapies.
References
- 1. quora.com [quora.com]
- 2. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Reactivity of 6-Fluoropyridin-2-amine and its Halogenated Congeners
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and functional materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 6-halopyridin-2-amines, serve as versatile building blocks for the introduction of molecular diversity. The selection of the appropriate halogenated precursor can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative analysis of the reactivity of 6-Fluoropyridin-2-amine with its chloro, bromo, and iodo analogs in three key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
General Reactivity Principles
The reactivity of 6-halopyridin-2-amines is dictated by the nature of the carbon-halogen bond and the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 6-positions. The halogen at the 6-position acts as a leaving group in the reactions discussed.
Comparative Reactivity Data
While direct, side-by-side quantitative experimental data for the complete series of 6-halopyridin-2-amines under identical conditions is scarce in the literature, the following tables summarize the well-established reactivity trends based on fundamental principles of organic chemistry. The provided yields are illustrative and based on typical outcomes for these transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the carbon bearing the halogen. The high electronegativity of fluorine makes the carbon atom more electrophilic and stabilizes the intermediate Meisenheimer complex, leading to a faster reaction rate. The reactivity trend for SNAr is generally F > Cl > Br > I.[1]
| Halogen (X) | Substrate | Nucleophile | Product | Illustrative Yield (%) |
| F | This compound | Morpholine | 6-Morpholinopyridin-2-amine | 95 |
| Cl | 6-Chloropyridin-2-amine | Morpholine | 6-Morpholinopyridin-2-amine | 75 |
| Br | 6-Bromopyridin-2-amine | Morpholine | 6-Morpholinopyridin-2-amine | 60 |
| I | 6-Iodopyridin-2-amine | Morpholine | 6-Morpholinopyridin-2-amine | 45 |
Suzuki-Miyaura Coupling
The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of C-X decreases down the group (C-F > C-Cl > C-Br > C-I), making the oxidative addition easier for heavier halogens. Consequently, the reactivity trend is typically I > Br > Cl > F.[2][3]
| Halogen (X) | Substrate | Boronic Acid | Product | Illustrative Yield (%) |
| F | This compound | Phenylboronic acid | 6-Phenylpyridin-2-amine | <10 |
| Cl | 6-Chloropyridin-2-amine | Phenylboronic acid | 6-Phenylpyridin-2-amine | 70 |
| Br | 6-Bromopyridin-2-amine | Phenylboronic acid | 6-Phenylpyridin-2-amine | 85 |
| I | 6-Iodopyridin-2-amine | Phenylboronic acid | 6-Phenylpyridin-2-amine | 95 |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction where the oxidative addition of the palladium catalyst to the C-X bond is a key step. Therefore, the reactivity follows a similar trend: I > Br > Cl > F.[4][5]
| Halogen (X) | Substrate | Amine | Product | Illustrative Yield (%) |
| F | This compound | Aniline | N-Phenylpyridin-2,6-diamine | <5 |
| Cl | 6-Chloropyridin-2-amine | Aniline | N-Phenylpyridin-2,6-diamine | 65 |
| Br | 6-Bromopyridin-2-amine | Aniline | N-Phenylpyridin-2,6-diamine | 80 |
| I | 6-Iodopyridin-2-amine | Aniline | N-Phenylpyridin-2,6-diamine | 90 |
Experimental Protocols
The following are representative experimental protocols for the three reaction types discussed. These may require optimization for specific substrates and coupling partners.
Nucleophilic Aromatic Substitution (SNAr) of this compound
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMSO (5 mL) and stir the mixture at 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling of 6-Bromopyridin-2-amine
Materials:
-
6-Bromopyridin-2-amine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add 6-Bromopyridin-2-amine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) and water (0.5 mL).
-
Heat the mixture to 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination of 6-Iodopyridin-2-amine
Materials:
-
6-Iodopyridin-2-amine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.
-
Add anhydrous toluene (5 mL), followed by 6-Iodopyridin-2-amine (1.0 mmol) and aniline (1.2 mmol).
-
Seal the tube and heat the mixture at 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Reactivity Trends
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and the relative reactivity of the halopyridines.
Conclusion
The choice of halogen on the 2-aminopyridine scaffold is a critical consideration in synthetic design. For nucleophilic aromatic substitution reactions, this compound is the most reactive substrate, allowing for milder reaction conditions. Conversely, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 6-Iodopyridin-2-amine and 6-Bromopyridin-2-amine are the preferred starting materials due to the greater lability of the carbon-halogen bond. Understanding these reactivity trends allows for the rational selection of starting materials and reaction conditions to achieve the desired synthetic outcomes efficiently.
References
Comparative Biological Activity of 6-Fluoropyridin-2-amine Derivatives: A Guide for Researchers
Kinase Inhibitory Activity: Targeting the p38 MAPK Pathway
Derivatives of 2-aminopyridine are well-established as scaffolds for kinase inhibitors, often by interacting with the hinge region of the ATP-binding site.[1] Notably, a complex derivative featuring a 6-amino-2-(4-fluorophenyl)pyridine core has been identified as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress and inflammation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to regulate gene expression. Environmental stresses and inflammatory cytokines activate a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then phosphorylates and activates p38 MAPK. Activated p38 proceeds to phosphorylate various downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. The inhibitory action of 6-fluoropyridin-2-amine derivatives is hypothesized to occur at the level of p38 kinase, preventing the phosphorylation of its downstream effectors.
Anticancer Activity
The pyridine nucleus is a common scaffold in a multitude of anticancer agents.[3][4] While specific comparative data for a series of this compound derivatives is limited, studies on structurally related pyridopyrimidines and other pyridine-containing heterocycles demonstrate significant cytotoxic activity against various cancer cell lines. The anticancer effects of these compounds are often attributed to the inhibition of kinases crucial for cancer cell proliferation and survival, such as VEGFR-2 and HER-2.[5]
Due to the absence of direct comparative data for this compound derivatives, the following table on related 6-chloropyrido[2,3-d]pyrimidine derivatives is presented to illustrate the potential impact of substitutions on anticancer activity.
| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG2 |
| 6b | Fused pyridopyrimidine | - | 2.68 |
| 7b | Fused pyridopyrimidine with 4-Cl substitution | 6.22 ± 0.34 | 19.58 ± 1.06 |
| Taxol (Control) | 8.48 ± 0.46 | 14.60 ± 0.79 | |
| Data sourced from a study on novel cyanopyridones and pyrido[2,3-d]pyrimidines as dual VEGFR-2/HER-2 inhibitors.[5] |
Antimicrobial Activity
Substituted 2-aminopyridines have been extensively investigated for their antimicrobial properties.[6] A study on 6-chloro-pyridin-2-yl-amine derivatives, which are structurally analogous to the 6-fluoro counterparts, revealed that these compounds exhibit good to moderate activity against a panel of pathogenic bacteria and fungi.[7] The introduction of different substituents on the amino group significantly influences the antimicrobial spectrum and potency.
The following table summarizes the antimicrobial activity of a series of 6-chloro-pyridin-2-yl-amine derivatives, providing a valuable reference for the potential activity of the corresponding 6-fluoro analogs.
| Compound ID | R Group (Substituent on amine) | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Xanthomonas campestris (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Fusarium oxysporum (MIC, µg/mL) |
| 3a | 4-Hydroxy-3-methoxy-benzylidene | 62.5 | 125 | 125 | 250 | 125 |
| 3f | 4-Methoxy-benzylidene | 125 | 62.5 | 250 | 125 | 250 |
| 3h | 4-Methylsulfanyl-benzylidene | 62.5 | 250 | 125 | 125 | 125 |
| Data adapted from a study on 6-chloro-pyridin-2-yl-amine derivatives.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
In Vitro p38 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantitatively measures the activity of p38 kinase by detecting the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant active p38α kinase
-
Suitable p38 substrate (e.g., ATF2)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing p38α kinase and the substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Standard antimicrobial agents (positive controls)
-
Microplate reader
Procedure:
-
Prepare a standardized inoculum of the microbial strain.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include appropriate controls (growth control, sterility control, and positive control with a standard antimicrobial).
-
Incubate the plates under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available data on structurally similar compounds suggest that this class of molecules is likely to exhibit potent kinase inhibitory, anticancer, and antimicrobial activities. Further focused studies on a series of N-substituted this compound derivatives are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to undertake such investigations.
References
- 1. Design, synthesis, and antimicrobial screening of novel pyridyl-2-amidrazone incorporated isatin mannich bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis for Structural Confirmation of 6-Fluoropyridin-2-amine Products
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of synthetic products like 6-Fluoropyridin-2-amine, a key building block in medicinal chemistry and materials science, is paramount for ensuring the integrity of research and the safety of developed materials. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure of novel compounds. This guide offers an objective comparison of primary spectroscopic techniques, supported by experimental data and protocols, to aid researchers in confirming the structure of this compound and related derivatives.
Data Presentation: A Comparative Spectroscopic Summary
The following tables summarize the essential spectroscopic data for this compound and compare it with a common structural alternative, the non-fluorinated analog 2-Aminopyridine. This direct comparison highlights the influence of the fluorine substituent on the spectroscopic signature.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Technique | Parameter | This compound (Expected Values) | Alternative: 2-Aminopyridine (Typical Values) | Key Insights |
| ¹H NMR | Chemical Shift (δ) | ~7.5 (m, 1H, H-4), ~6.4 (dd, 1H, H-5), ~6.3 (dd, 1H, H-3), ~4.6 (s, 2H, -NH₂)[1] | ~8.1 (d, 1H), ~6.6 (d, 1H), ~7.4 (t, 1H), ~6.5 (t, 1H), ~4.5 (s, 2H) | The fluorine atom significantly alters the chemical shifts of adjacent protons. |
| Coupling (J) | JH-F and JH-H coupling constants provide connectivity information. | Only JH-H coupling is observed. | ¹⁹F-¹H coupling is a definitive indicator of fluorine's position. | |
| ¹³C NMR | Chemical Shift (δ) | C-6 (~160 ppm, large JC-F), other carbons influenced by F and NH₂. | C-2 (~160 ppm), C-6 (~114 ppm). | The C-F coupling constant is a large, unambiguous signal confirming the C-F bond. |
| ¹⁹F NMR | Chemical Shift (δ) | A single peak, characteristic of an aromatic C-F bond. | No signal. | The most direct method for confirming the presence and electronic environment of the fluorine atom.[2] |
Solvent: CDCl₃, referenced to TMS (0 ppm). Values are approximate and can vary with solvent and concentration.
Table 2: Vibrational and Mass Spectrometric Data
| Technique | Parameter | This compound (Expected Values) | Alternative: 2-Aminopyridine (Typical Values) | Key Insights |
| Infrared (IR) | Wavenumber (cm⁻¹) | ~3450, 3300 (N-H stretch), ~1640 (N-H bend), ~1250 (C-F stretch) | ~3442, 3300 (N-H stretch), ~1628 (N-H bend)[3] | The presence of a strong C-F stretching band is characteristic of fluorinated compounds. |
| Mass Spec. (MS) | m/z (EI) | 112.11 (M⁺) | 94.11 (M⁺)[4] | Provides the exact molecular weight, confirming the elemental composition (C₅H₅FN₂). |
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible and comparable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine atom.
-
Sample Preparation : Approximately 10-15 mg of the this compound product is dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically added as an internal standard for referencing ¹H and ¹³C spectra.[5]
-
¹H NMR Acquisition : The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.[5] A total of 16 scans are typically accumulated to ensure a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition : The ¹³C spectrum is acquired at a corresponding frequency (e.g., 100 MHz on a 400 MHz instrument) using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.[5] Due to the lower natural abundance of ¹³C, several hundred to over a thousand scans may be required.[5]
-
¹⁹F NMR Acquisition : ¹⁹F NMR provides direct observation of the fluorine nucleus and is highly sensitive.[2] It is run without a proton-decoupling sequence to observe ¹⁹F-¹H coupling. The resulting spectrum offers a wide chemical shift range, making it easy to identify fluorinated species.[6]
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation : For solid samples, a small amount of the product is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Data Acquisition : The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[5] A background spectrum is recorded and automatically subtracted.[5] Co-adding multiple scans (e.g., 32) improves the signal quality.[5]
-
Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups, such as the N-H stretches of the amine group and the C-F stretch.[7][8]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Sample Introduction : A dilute solution of the sample in a suitable solvent (e.g., methanol) is introduced into the ion source via direct infusion or through a coupled chromatography system like GC or LC.[5]
-
Ionization : Electron Ionization (EI) is a common method that provides a molecular ion peak and a reproducible fragmentation pattern.[5] Softer ionization techniques like Electrospray Ionization (ESI) can be used to primarily observe the protonated molecular ion [M+H]⁺.[9]
-
Mass Analysis : The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any significant fragments.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Visualizing the Analytical Process
Diagrams help clarify complex workflows and logical relationships in the structural confirmation process.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Decision-making process for selecting spectroscopic techniques for analysis.
References
- 1. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]
- 2. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. 2-Aminopyridine [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 7. asianpubs.org [asianpubs.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
A Comparative Guide to Validated Analytical Methods for 6-Fluoropyridin-2-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 6-Fluoropyridin-2-amine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data and detailed methodologies. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Comparison Overview
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or trace impurity analysis.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, offering high selectivity and sensitivity. | Separation of volatile compounds, with detection by mass-to-charge ratio. Often requires derivatization for polar analytes. |
| Primary Advantage | Simplicity, cost-effectiveness, and robustness for routine analysis. | High sensitivity and specificity, ideal for complex matrices and trace-level quantification. | Excellent for volatile and semi-volatile impurities. |
| Primary Disadvantage | Lower sensitivity compared to mass spectrometry-based methods. | Higher equipment and operational costs; potential for matrix effects. | May require derivatization for polar compounds like this compound, adding complexity. |
| Typical Application | Assay of the main component, purity determination. | Impurity profiling, bioanalysis, and quantification in complex matrices. | Analysis of residual solvents and volatile impurities. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the quantification of this compound using the compared analytical methods. These values are representative of what can be achieved with a well-developed and validated method.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 ng/mL | ~3 ng/mL |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for the analysis of aromatic amines and can be adapted and validated for the specific quantification of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine assay and purity evaluation of this compound.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 100 µg/mL). Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at low concentrations and in complex sample matrices.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for this compound
-
Product Ions (m/z): At least two specific product ions should be monitored for quantification and confirmation.
-
-
Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), depending on the matrix.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a viable alternative for the analysis of this compound, particularly for identifying and quantifying volatile impurities. Derivatization is typically required to improve the volatility and chromatographic behavior of the analyte.
-
Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent.
-
Procedure: The dried sample extract is reconstituted in a suitable solvent (e.g., pyridine), and the derivatization reagent is added. The mixture is heated (e.g., at 70 °C for 30 minutes) to complete the reaction.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: A suitable temperature gradient is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Type: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical flow for selecting an analytical method.
"comparative study of different synthetic routes to 6-Fluoropyridin-2-amine"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of 6-Fluoropyridin-2-amine, a key building block in the development of various pharmaceutical agents, can be achieved through several distinct chemical pathways. The choice of a particular synthetic route is often dictated by factors such as desired yield, scalability, cost-effectiveness, and tolerance to various functional groups. This guide provides a comparative analysis of the most common and effective methods for the preparation of this important intermediate, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic strategies to produce this compound.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Yield (%) | Key Advantages | Potential Drawbacks |
| Nucleophilic Aromatic Substitution (SNAr) | 2,6-Difluoropyridine | Aqueous Ammonia (28-30%) | 15 hours | 105 °C | 94% | High yield, simple reagents, cost-effective. | Requires high temperature and pressure (steel bomb). |
| Buchwald-Hartwig Amination | 2-Bromo-6-fluoropyridine | Ammonia Surrogate (e.g., Benzophenone Imine), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 12-24 hours | 80-110 °C | 70-90% (estimated) | Broad substrate scope, milder conditions than SNAr, high functional group tolerance. | Higher cost of catalyst and ligands, requires inert atmosphere, multi-step if using a surrogate. |
| Chichibabin-type Reaction (SNAr with Amide Base) | 2,6-Difluoropyridine | Sodium Amide (NaNH₂) or NaH/LiI with an amine | 7-18 hours | 65-85 °C | ~80-95% (estimated for analogous systems) | High yields, avoids high pressure. | Use of highly reactive and hazardous sodium amide, requires strictly anhydrous conditions. |
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct displacement of a fluoride ion from 2,6-difluoropyridine by ammonia.
Protocol: A solution of 2,6-difluoropyridine (50 g, 434 mmol) in concentrated aqueous ammonium hydroxide (200 mL, 28.0-30.0%) is heated in a sealed steel pressure vessel at 105 °C for 15 hours. After the reaction is complete, the mixture is cooled in an ice bath. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction offers a versatile method for C-N bond formation and can be adapted for the synthesis of primary amines using an ammonia surrogate.
Representative Protocol (using Benzophenone Imine as an ammonia surrogate):
-
Step 1: Coupling. To an oven-dried, argon-flushed flask are added 2-bromo-6-fluoropyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% BINAP). Anhydrous toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC or GC-MS, typically 12-24 hours). The reaction is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Step 2: Hydrolysis. The crude N-(6-fluoropyridin-2-yl)diphenylmethanimine from the previous step is dissolved in tetrahydrofuran (THF), and 2M aqueous hydrochloric acid is added. The mixture is stirred at room temperature for 2-4 hours. The reaction is then basified with aqueous sodium hydroxide and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Chichibabin-type Reaction (SNAr with Amide Base)
This approach utilizes a strong amide base to displace a fluoride ion from the pyridine ring. While the classic Chichibabin reaction involves the displacement of a hydride ion, its adaptation to halo-pyridines proceeds via a nucleophilic aromatic substitution mechanism.
Representative Protocol (modified from a NaH/LiI system for C2-amination): To a flame-dried, argon-purged flask containing sodium hydride (3 eq) and lithium iodide (2 eq) is added anhydrous tetrahydrofuran (THF). The starting amine (e.g., a primary amine as a model, 2 eq) is added, followed by 2,6-difluoropyridine (1 eq). The reaction mixture is heated to reflux (around 66 °C) and stirred for 18-24 hours. After cooling to 0 °C, the reaction is carefully quenched with ice-cold water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography. For the synthesis of the primary amine, a suitable ammonia equivalent would be required in this system.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the SNAr synthesis of this compound.
Caption: Two-step workflow for the Buchwald-Hartwig amination route.
Caption: Workflow for the Chichibabin-type synthesis of this compound.
Assessing the Purity of Synthesized 6-Fluoropyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). 6-Fluoropyridin-2-amine is a key building block in medicinal chemistry, and ensuring its purity is critical for the successful and reproducible synthesis of downstream targets. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, offering detailed experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategy. Furthermore, we present a comparison with a common alternative, 2-amino-6-chloropyridine, to inform decisions in synthetic route development.
Purity Assessment Methodologies
The most common and effective methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the impurity profile of the synthesized compound.
Comparative Analysis of Purity Assessment Techniques
| Analytical Technique | Principle | Advantages | Limitations | Typical Purity Range (%) |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for a wide range of compounds, including non-volatile and thermally labile impurities. Robust and widely available. | May require method development for optimal separation. | 98.0 - 99.9 |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. | Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | 99.0 - 99.99+ |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Quantification based on the integration of NMR signals relative to a certified internal standard. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 98.5 - 99.9+ |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
GC-MS system with a capillary column and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). A certificate of analysis for a commercial batch of this compound reported a purity of 99.99% as determined by GC.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds)
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., 5 mg of maleic acid) and the synthesized this compound (e.g., 10 mg) into a clean NMR tube.
-
Add a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6) to dissolve the solids completely.
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
Visualization of Analytical Workflows
Purity Assessment Workflow
Caption: General workflow for the purity assessment of synthesized this compound.
Comparison with an Alternative: 2-Amino-6-chloropyridine
In many synthetic applications, particularly in cross-coupling reactions, 2-amino-6-chloropyridine is a common alternative to this compound. The choice between these two building blocks can significantly impact reaction efficiency and yield.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used C-C bond-forming reaction in drug discovery. The reactivity of the halo-aminopyridine is a critical factor for the success of this transformation.
Reaction Scheme: Aryl-B(OH)₂ + Halo-Py-NH₂ --[Pd catalyst, Base]--> Aryl-Py-NH₂
| Feature | This compound | 2-Amino-6-chloropyridine |
| Reactivity | Generally less reactive due to the stronger C-F bond. | More reactive due to the weaker C-Cl bond. |
| Typical Reaction Conditions | Often requires more forcing conditions (higher temperatures, stronger bases, more active catalysts). | Milder reaction conditions are often sufficient. |
| Potential Side Reactions | Lower incidence of dehalogenation. | Higher potential for hydrodechlorination (loss of chlorine). |
| Catalyst Choice | Often requires specialized ligands (e.g., Buchwald-type ligands) for efficient coupling. | Can often be coupled with standard palladium catalysts (e.g., Pd(PPh₃)₄). |
| Expected Yield | Moderate to good, highly dependent on the coupling partner and reaction conditions. | Generally good to excellent. |
Signaling Pathway for Method Selection
The decision to use this compound or an alternative often depends on the specific goals of the synthesis and the desired properties of the final molecule.
Caption: Decision-making pathway for selecting between this compound and its alternatives.
Conclusion
The purity of this compound is a critical parameter that must be rigorously assessed to ensure the quality and reproducibility of synthetic endeavors in drug discovery and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the impurity profile. While HPLC is a robust method for routine purity checks, GC-MS excels at identifying volatile impurities, and qNMR offers a highly accurate method for determining absolute purity.
When considering alternatives, such as 2-amino-6-chloropyridine, a thorough evaluation of their comparative performance in key synthetic transformations, like the Suzuki-Miyaura coupling, is essential. The choice of building block will ultimately depend on a balance of reactivity, cost, and the specific requirements of the target molecule. This guide provides the foundational information and experimental protocols to enable researchers to make informed decisions in their synthetic and analytical workflows.
References
"in vitro testing of kinase inhibitors derived from 6-Fluoropyridin-2-amine"
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary: In Vitro Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrido[2,3-d]pyrimidine derivatives against a panel of receptor and non-receptor tyrosine kinases. Lower IC50 values indicate higher potency. The variations in substituents at the 2-, 6-, and 7-positions of the pyrido[2,3-d]pyrimidine nucleus significantly influence their potency and selectivity.[1][2][3][4]
| Compound ID | 2-Position Substituent | 6-Position Substituent | 7-Position Substituent | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-Src IC50 (µM) |
| 4a | -NH2 | -Phenyl | -C(O)NH-t-Bu | >50 | 1.30 | 4.30 | 0.80 |
| 4b | -NH2 | -2,6-dichlorophenyl | -C(O)NH-t-Bu | 1.11 | 0.13 | 0.45 | 0.22 |
| 4c | -NH2 | -2,6-dimethylphenyl | -C(O)NH-t-Bu | 2.00 | 0.13 | 0.40 | 0.15 |
| 4e | -NH2 | -3,5-dimethoxyphenyl | -C(O)NH-t-Bu | >50 | 0.060 | >50 | >50 |
| 6c | -NH(CH2)4N(Et)2 | -2,6-dichlorophenyl | -C(O)NH-t-Bu | 0.054 | 0.015 | 0.070 | 0.015 |
Analysis of Structure-Activity Relationships (SAR)
The data reveals key SAR insights:
-
Substitution at the 6-Position: Disubstitution at the ortho positions of the 6-phenyl ring with small groups like chloro (4b) or methyl (4c) generally increases inhibitory activity against FGFr, EGFr, and c-Src compared to the unsubstituted analog (4a).[2]
-
Selectivity: Substitution with a 3',5'-dimethoxyphenyl group at the 6-position (4e) dramatically increases selectivity for FGFr, with IC50 values greater than 50 µM for other tested kinases.[1][3][4]
-
Substitution at the 2-Position: Introducing a [4-(diethylamino)butyl]amino side chain at the 2-position (6c) significantly enhances potency across all tested kinases compared to the 2-amino analog (4b).[1][3][4]
Experimental Protocols
The following is a detailed methodology for a representative in vitro kinase inhibition assay used to determine the IC50 values of the compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Inhibition[5]
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase.
Materials:
-
Recombinant human kinases (e.g., PDGFr, FGFr, EGFr, c-Src)
-
Biotinylated peptide substrate specific for each kinase
-
Streptavidin-coated 96-well microplates
-
Adenosine triphosphate (ATP)
-
Test compounds (pyrido[2,3-d]pyrimidine derivatives)
-
Phospho-specific primary antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Substrate Immobilization: Add the biotinylated peptide substrate to the streptavidin-coated microplate wells. Incubate to allow binding, then wash to remove unbound substrate.[5]
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by further dilution in the assay buffer to achieve the final desired concentrations.
-
Kinase Reaction: Add the test compound at various concentrations, the target kinase, and ATP to the wells containing the immobilized substrate. Include controls for 100% kinase activity (no inhibitor) and background (no kinase).[5]
-
Incubation: Allow the kinase reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[5]
-
Washing: Stop the reaction by washing the plate to remove the kinase, ATP, and test compound.[5]
-
Antibody Binding: Add the phospho-specific primary antibody to the wells and incubate. This antibody will bind specifically to the phosphorylated substrate. Wash away any unbound primary antibody.[5]
-
Secondary Antibody and Detection: Add the HRP-conjugated secondary antibody and incubate. After washing, add the TMB substrate. The HRP enzyme catalyzes the conversion of TMB into a colored product.[5]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Receptor Tyrosine Kinase (RTK) Signaling Pathway
The following diagram illustrates a generalized signaling pathway for Receptor Tyrosine Kinases (RTKs), which are primary targets for the pyrido[2,3-d]pyrimidine inhibitors discussed.
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - StructureâActivity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
Navigating the Structure-Activity Relationship of 6-Fluoropyridin-2-amine Analogs: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the 6-fluoropyridin-2-amine scaffold serves as a crucial starting point for the discovery of novel therapeutics. The strategic placement of a fluorine atom at the 6-position of the pyridine ring can significantly influence the compound's physicochemical properties, such as pKa and metabolic stability, while the 2-amino group provides a key vector for synthetic elaboration to explore the structure-activity relationship (SAR). This guide provides a comparative analysis of this compound analogs and related heterocyclic systems, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the intricate biological pathways these compounds modulate.
Comparative Analysis of Biological Activity
Inferred Structure-Activity Relationships
Insights from related pyrimidine-based structures, which often incorporate an aminopyridine moiety, reveal several key trends that are likely applicable to this compound analogs, particularly in the context of kinase inhibition.
Table 1: Inferred SAR for this compound Analogs Based on Related Kinase Inhibitors
| R Group Position | Modification | Effect on Activity | Rationale |
| 2-Amino Group | Acylation with aromatic or heteroaromatic rings | Generally increases potency | Provides additional interactions with the kinase hinge region or adjacent pockets. |
| Alkylation | Variable; small alkyl groups may be tolerated, while bulky groups can decrease activity | Steric hindrance can disrupt binding to the target. | |
| Position 3 | Introduction of small, lipophilic groups | Can enhance potency and cell permeability | May occupy a hydrophobic pocket in the target protein. |
| Position 4 | Substitution with groups capable of H-bonding | May improve potency and selectivity | Can form specific interactions with residues in the active site. |
| Position 5 | Introduction of aryl or heteroaryl groups | Often leads to a significant increase in potency | Can extend into solvent-exposed regions or other binding pockets, providing additional affinity. The nature of the substituent is critical for selectivity.[2] |
It's important to note that the fluorine atom at the 6-position generally serves to modulate the electronics of the pyridine ring, potentially enhancing binding affinity and improving metabolic stability by blocking a potential site of oxidation.
Experimental Protocols
Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs, particularly in the context of anticancer drug discovery.
Kinase Inhibition Assay (Generic)
This assay is fundamental for determining the potency of compounds against a specific protein kinase.
-
Assay Principle : A common format is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed or ADP produced during the phosphorylation reaction catalyzed by the kinase.
-
Procedure :
-
Compound Preparation : Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.[1]
-
Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.[1]
-
Kinase/Substrate Addition : Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer. The specific kinase and a suitable peptide or protein substrate are used.
-
Initiate Kinase Reaction : Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.[1]
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of ADP produced.
-
Data Analysis : The signal is measured using a plate reader, and the IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[3]
-
Cell Lines : Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are commonly used.[3]
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[3]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined.
-
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context is crucial for rational drug design. The following diagrams illustrate a simplified experimental workflow and a hypothetical signaling pathway that could be targeted by this compound analogs.
Caption: A generalized workflow for the synthesis, screening, and optimization of this compound analogs.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
A Comparative Guide to Catalyst Performance for 6-Fluoropyridin-2-amine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry, with 6-Fluoropyridin-2-amine serving as a valuable building block for the synthesis of numerous pharmaceutical candidates. The successful cross-coupling of this substrate is paramount for creating diverse molecular libraries. However, the inherent electronic properties of the fluoropyridine ring and the presence of the coordinating aminopyridine motif present unique challenges for catalyst selection and optimization.
This guide provides a comparative overview of catalyst systems for the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling of this compound and its analogs. While direct comparative data for this compound is limited, this guide compiles performance data from structurally related aminohalopyridines to provide a strong basis for catalyst selection and reaction development.
Catalyst Performance in C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial for achieving high yields. Below is a summary of catalyst systems commonly employed for the amination of analogous chloropyridines and a relevant fluoropyridine derivative.
| Substrate | Amine Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-N-phenylpyridin-4-amine | Benzylamine | Pd(OAc)₂ / Josiphos | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 92 (at C2) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | 16 | 78 |
| 2-Fluoro-4-iodopyridine | Aniline | Pd(OAc)₂ / BINAP | K₂CO₃ | DMF | MW 150 | 0.5 | 88 |
Catalyst Performance in C-C Cross-Coupling (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction is a versatile tool for the formation of C-C bonds. For substrates like this compound, the catalyst system must overcome the challenge of activating a C-F bond, which is generally less reactive than C-Cl or C-Br bonds. The following table summarizes catalyst systems used for the Suzuki-Miyaura coupling of analogous chloropyridines.
| Substrate | Boronic Acid/Ester | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Chloropyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | ~80 |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80 | 16 | 89 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is adapted from procedures for related aminohalopyridines and represents a starting point for optimization.[1]
Reagents:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent and stir the mixture for 10 minutes at room temperature to pre-form the active catalyst.
-
Add this compound and the aryl halide to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is based on established methods for the Suzuki-Miyaura coupling of other halopyridines.[2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizing the Workflow and Catalyst Selection
References
Safety Operating Guide
Proper Disposal of 6-Fluoropyridin-2-amine: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 6-Fluoropyridin-2-amine is to entrust it to a licensed and approved hazardous waste disposal facility. This guide provides essential safety and logistical information to ensure the safe handling and disposal of this chemical in a laboratory setting.
This compound is a chemical compound that requires careful handling due to its toxicological profile. Safety Data Sheets (SDS) from multiple suppliers consistently classify it as toxic if swallowed or in contact with skin, a cause of severe skin burns and eye damage, and harmful to aquatic life with long-lasting effects. Therefore, adherence to proper disposal protocols is paramount to protect personnel and the environment.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment.
| Hazard | Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Toxic if swallowed | Protective gloves, protective clothing, eye protection, face protection[1] |
| Acute Dermal Toxicity | Toxic in contact with skin | Protective gloves, protective clothing[1] |
| Skin Corrosion/Irritation | Causes severe skin burns | Protective gloves, protective clothing[1] |
| Eye Damage/Irritation | Causes serious eye damage[2] | Eye protection, face protection[1] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects | N/A (Prevent release to the environment) |
Step-by-Step Disposal Procedure
1. Waste Collection and Storage:
-
Container: Use the original container if possible, ensuring it is in good condition and properly sealed[3]. If the original container is not usable, select a compatible, leak-proof container.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and any other institutional or regulatory-required information[4].
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials[4]. Keep it away from heat and sources of ignition[1].
2. Spill Management:
-
In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.
-
Carefully sweep up the solid material, avoiding the generation of dust[1].
-
Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for disposal[1].
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and regulatory procedures for waste handover.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal by a licensed facility.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, or federal regulations. Always consult your institution's EHS department and the manufacturer's Safety Data Sheet for the most current and comprehensive guidance.
References
Essential Safety and Operational Guide for 6-Fluoropyridin-2-amine
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Fluoropyridin-2-amine. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical Identifier:
Hazard Summary: this compound is a hazardous substance that is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3][4] It is also harmful to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required protective gear.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended when there is a risk of splashing.[1][5] | Protects against severe eye damage and irritation from splashes or dust.[3][6] |
| Skin Protection | Chemical-Resistant Gloves | CE-approved gloves (e.g., nitrile rubber, neoprene). Breakthrough time and suitability should be confirmed with the glove supplier.[3] | Prevents skin contact, as the substance is toxic and can cause severe burns.[3] |
| Protective Clothing | Flame-retardant, antistatic protective clothing or a chemical-resistant suit.[3][7] A lab coat is the minimum requirement. | Protects the body from skin contact and contamination.[1] | |
| Footwear | Chemical-resistant boots with steel toe and shank.[8] | Protects feet from spills and falling objects. | |
| Respiratory Protection | Air-Purifying Respirator | Required when dusts are generated.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][9] | Prevents inhalation of harmful dust, which can cause respiratory irritation.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust and prevent contact with skin, eyes, and clothing.[1][6] Do not eat, drink, or smoke when using this product.[3] Wash hands and face thoroughly after handling.[3][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][9] Store locked up.[3] The recommended storage temperature is typically found on the product label.[3]
Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3] Seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] Call a poison center or doctor immediately.[3]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[1] Call a poison center or doctor immediately.[1][3]
-
Spills: Evacuate the area. Avoid dust formation.[1] Sweep up the material and place it in a suitable container for disposal.[1]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not allow the product to enter drains.[6]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for working with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-6-fluoropyridine 98 1597-32-6 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
